molecular formula C23H38GdN5O7 B15550440 Gadosircoclamide CAS No. 1801159-68-1

Gadosircoclamide

Cat. No.: B15550440
CAS No.: 1801159-68-1
M. Wt: 653.8 g/mol
InChI Key: WLGKYUHFVHWAGK-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gadosircoclamide is a useful research compound. Its molecular formula is C23H38GdN5O7 and its molecular weight is 653.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1801159-68-1

Molecular Formula

C23H38GdN5O7

Molecular Weight

653.8 g/mol

IUPAC Name

2-[4,7-bis(carboxylatomethyl)-10-[2-(cyclohexylmethylamino)-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)

InChI

InChI=1S/C23H41N5O7.Gd/c29-20(24-14-19-4-2-1-3-5-19)15-25-6-8-26(16-21(30)31)10-12-28(18-23(34)35)13-11-27(9-7-25)17-22(32)33;/h19H,1-18H2,(H,24,29)(H,30,31)(H,32,33)(H,34,35);/q;+3/p-3

InChI Key

WLGKYUHFVHWAGK-UHFFFAOYSA-K

Origin of Product

United States

Foundational & Exploratory

Gadosircoclamide: An In-Depth Technical Guide on the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An examination of available data on Gadosircoclamide reveals its classification as a macrocyclic gadolinium-based contrast agent (GBCA) designed for magnetic resonance imaging (MRI). While specific quantitative performance data and detailed experimental protocols are not extensively available in the public domain, this guide synthesizes the foundational principles of its mechanism of action based on its structural characteristics and the established behavior of similar macrocyclic GBCAs.

Core Mechanism of Action: T1 Relaxation Enhancement

The primary function of this compound, like all gadolinium-based contrast agents, is to enhance the contrast in MRI images by shortening the longitudinal relaxation time (T1) of water protons in its immediate vicinity. The core of this capability lies in the paramagnetic nature of the gadolinium ion (Gd³⁺).

Physicochemical Interaction:

The fundamental mechanism is a physicochemical interaction between the Gd³⁺ ion and surrounding water molecules. This process can be broken down into two main components:

  • Inner-Sphere Relaxation: This is the most significant contributor to T1 relaxation. A water molecule directly coordinates with the gadolinium ion, forming a temporary bond. The rapid tumbling of the entire this compound-water complex and the fluctuating magnetic field of the Gd³⁺ ion create an efficient energy exchange pathway, leading to a rapid return of the water proton to its lower energy state (shorter T1). The effectiveness of this process is highly dependent on the exchange rate of this inner-sphere water molecule with the bulk water in the surrounding tissue.

  • Outer-Sphere Relaxation: Water molecules that do not directly bind to the gadolinium ion but come into close proximity also experience the paramagnetic effect, albeit to a lesser extent. This interaction through the outer coordination sphere also contributes to the overall reduction in T1 relaxation time.

The following diagram illustrates the general mechanism of action for a gadolinium-based contrast agent like this compound.

Gadosircoclamide_Mechanism cluster_agent This compound Complex cluster_water Water Environment cluster_effect MRI Effect Gd Gd³⁺ Chelate Macrocyclic Chelate InnerH2O H₂O Gd->InnerH2O Inner-Sphere Coordination OuterH2O H₂O Gd->OuterH2O Outer-Sphere Interaction BulkH2O Bulk H₂O InnerH2O->BulkH2O Water Exchange (kex) T1 Shortened T1 Relaxation Time Signal Increased MR Signal Intensity T1->Signal

Figure 1: General mechanism of T1 relaxation enhancement by this compound.

Molecular Structure and Chemical Properties

Based on available chemical information, this compound is a gadolinium chelate with a macrocyclic structure derived from tetraazacyclododecane (cyclen).

  • Systematic Name: [2,2',2''-(10-{2-[(cyclohexylmethyl)amino]-2-oxo-κO- ethyl}-1,4,7,10-tetraazacyclododecane-1,4,7-triyl-. κ4N1,N4,N7,N10)tri(acetato-κO)]gadolinium

  • Molecular Formula: C₂₃H₃₈GdN₅O₇

  • Molecular Weight: 653.83 g/mol

  • CAS Number: 1801159-68-1

The macrocyclic nature of the chelate is a critical feature for the safety and stability of the agent. The Gd³⁺ ion is held within the rigid cavity of the cyclen ring, which significantly reduces the risk of dissociation and release of toxic free gadolinium into the body. This high stability is a hallmark of second-generation macrocyclic GBCAs.

Quantitative Data and Experimental Protocols

A comprehensive search for publicly available scientific literature and clinical trial data did not yield specific quantitative metrics for this compound, such as r1 and r2 relaxivity values at various magnetic field strengths and temperatures. Detailed experimental protocols for in vitro or in vivo characterization of this compound are also not presently available in the public domain. The description of the agent as having "high relaxivity" suggests that its performance is comparable to or exceeds that of other established macrocyclic GBCAs.

Logical Workflow for Characterization

The standard experimental workflow to characterize a novel GBCA like this compound would involve a series of in vitro and in vivo studies. The following diagram outlines a logical progression for such an evaluation.

Gadosircoclamide_Characterization_Workflow cluster_invitro In Vitro Characterization cluster_preclinical Preclinical Evaluation (In Vivo) cluster_clinical Clinical Trials Relaxivity Relaxivity Measurement (r1, r2 at various field strengths) Stability Thermodynamic and Kinetic Stability Assays Relaxivity->Stability Osmolality Osmolality and Viscosity Determination Stability->Osmolality Pharmacokinetics Pharmacokinetics (ADME) Biodistribution Biodistribution Studies Pharmacokinetics->Biodistribution Efficacy Contrast Enhancement Efficacy (Animal Models) Biodistribution->Efficacy Toxicity Toxicology and Safety Pharmacology Efficacy->Toxicity Phase1 Phase I (Safety and Dosimetry) Phase2 Phase II (Dose-Ranging and Efficacy) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy and Safety) Phase2->Phase3 cluster_invitro cluster_invitro cluster_preclinical cluster_preclinical cluster_invitro->cluster_preclinical Preclinical Candidate Selection cluster_clinical cluster_clinical cluster_preclinical->cluster_clinical Investigational New Drug (IND) Filing

Figure 2: Standard experimental workflow for the development and characterization of a new gadolinium-based contrast agent.

Conclusion

This compound is a macrocyclic gadolinium-based contrast agent that operates through the established mechanism of T1 relaxation time shortening of adjacent water protons, a process dominated by inner-sphere water coordination. Its macrocyclic structure confers high stability, which is a critical factor for patient safety. The description of "high relaxivity" suggests an optimized molecular design for efficient contrast enhancement. However, a detailed quantitative understanding of its performance and the specific experimental methodologies used for its validation are not yet available in the public scientific literature. The information provided in this guide is based on the fundamental principles of gadolinium-based contrast agents and the known structural details of this compound.

Gadosircoclamide: A Technical Overview of a Novel Gadolinium-Based Contrast Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth technical data specifically for Gadosircoclamide is limited. This guide provides the known chemical structure of this compound and utilizes comprehensive data from a structurally related and recently approved macrocyclic gadolinium-based contrast agent, Gadopiclenol, as a representative example to illustrate the expected physicochemical properties, experimental evaluation, and potential mechanisms of action. This information is intended to serve as a technical reference and guide for research and development professionals in the field of medical imaging.

Chemical Structure of this compound

This compound is a gadolinium-based contrast agent. Its chemical structure is defined by the following properties:

PropertyValue
Molecular Formula C₂₃H₃₈GdN₅O₇
Molecular Weight 653.84 g/mol
CAS Number 1801159-68-1
SMILES String O=C(CN1CCN(CC(O2)=O)CCN(C3)CCN(CC(NCC4CCCCC4)=O)CC1)O[Gd]2OC3=O
InChI Key WLGKYUHFVHWAGK-UHFFFAOYSA-K
InChI InChI=1S/C23H41N5O7.Gd/c29-20(24-14-19-4-2-1-3-5-19)15-25-6-8-26(16-21(30)31)10-12-28(18-23(34)35)13-11-27(9-7-25)17-22(32)33;/h19H,1-18H2,(H,24,29)(H,30,31)(H,32,33)(H,34,35);/q;+3/p-3

Physicochemical and Pharmacokinetic Properties (with Gadopiclenol as a surrogate)

Due to the limited specific data for this compound, the following sections present data for Gadopiclenol, a next-generation, macrocyclic gadolinium-based contrast agent with high relaxivity. These data provide a framework for the expected performance and characteristics of advanced contrast agents like this compound.

Relaxivity Data

The relaxivity of a contrast agent is a measure of its efficiency in enhancing the relaxation rates of water protons, which directly translates to image contrast. High relaxivity allows for lower doses to be administered while maintaining high-quality images.

Table 1: Relaxivity of Gadopiclenol in Various Media [1][2]

Magnetic Field StrengthMediumr₁ (mM⁻¹s⁻¹)r₂ (mM⁻¹s⁻¹)
0.47 T (20 MHz)Water--
1.41 T (60 MHz)Water12.215.0
1.41 T (60 MHz)Human Serum12.815.1
1.5 THuman Plasma~11-12-
3 THuman Serum11.6-
9.4 THuman Plasma8.7-

Data presented for Gadopiclenol.

Pharmacokinetic Parameters

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. For gadolinium-based contrast agents, rapid distribution in the extracellular space and efficient renal excretion are desired properties.

Table 2: Pharmacokinetic Profile of Gadopiclenol in Beagle Dogs [1][3]

ParameterValue
Distribution Extracellular compartment
Metabolism No metabolism observed
Protein Binding (Rat, Dog, Human) No protein binding indicated
Excretion Primarily renal

Data presented for Gadopiclenol.

Kinetic Stability

The kinetic stability of a gadolinium chelate is critical to prevent the release of toxic free Gd³⁺ ions in the body. This is often assessed through dissociation studies under acidic conditions.

Table 3: Dissociation Half-life of Gadopiclenol under Acidic Conditions (pH 1.2) [1]

CompoundDissociation Half-life
Gadopiclenol 20 ± 3 days
Gadoterate4 ± 0.5 days
Gadobutrol18 hours
Gadodiamide< 5 seconds
Gadopentetate< 5 seconds

Data presented for Gadopiclenol.

Experimental Protocols (with Gadopiclenol as a surrogate)

The following are detailed methodologies for key experiments typically performed to characterize gadolinium-based contrast agents, using the protocols for Gadopiclenol as a reference.

Synthesis of the Gadolinium Chelate

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complexation Complexation start Starting Materials step1 Multi-step Organic Synthesis start->step1 ligand Macrocyclic Ligand step1->ligand reaction Complexation Reaction ligand->reaction Chelating Agent gd_salt Gadolinium Salt (e.g., Gd₂O₃) gd_salt->reaction purification Purification reaction->purification final_product Final Gadolinium Chelate purification->final_product Relaxivity_Measurement_Workflow A Prepare Serial Dilutions of Contrast Agent B Equilibrate Samples to 37°C A->B C Measure T1 and T2 at Defined Magnetic Field B->C D Calculate Relaxation Rates (1/T1, 1/T2) C->D E Plot Relaxation Rates vs. Concentration D->E F Determine r1 and r2 from Slope of Linear Regression E->F Mechanism_of_Action cluster_admin Administration & Distribution cluster_tissue Tissue Accumulation cluster_mri MRI Signal Enhancement A Intravenous Injection of this compound B Distribution in Extracellular Space A->B C Normal Tissue (Intact Vasculature) B->C D Pathological Tissue (e.g., Tumor with Leaky Vasculature) B->D E Accumulation of this compound in Interstitial Space D->E F Shortening of T1 Relaxation Time of Water Protons E->F G Increased Signal Intensity on T1-weighted Images F->G H Enhanced Visualization of Pathology G->H

References

In-Vitro Profile of Gadosircoclamide: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Gadosircoclamide is identified as a magnetic resonance imaging agent with potential applications in the diagnosis of various diseases.[1] Its primary function is to enhance the signal in MRI scans, thereby improving the visualization of tissues and organs. The development of new contrast agents typically involves extensive in-vitro and in-vivo testing to establish safety and efficacy. This guide focuses on the in-vitro aspect, which forms the foundation for understanding a compound's biological effects before clinical trials.

Quantitative Data Summary

A comprehensive search for quantitative data from in-vitro studies on this compound did not yield specific results. Typically, this section would include data on:

  • Relaxivity measurements (r1, r2): While described as having high relaxivity, specific quantitative values from in-vitro phantom studies are not detailed in the available resources.[1]

  • Cytotoxicity (IC50 values): Data from assays on various cell lines (e.g., hepatocytes, renal cells) are crucial for assessing potential toxicity. No such data for this compound was found.

  • Enzyme inhibition assays: Studies to determine if the compound interacts with key enzymes.

  • Receptor binding affinities: To understand any potential off-target effects.

Due to the absence of this data, a comparative table cannot be constructed at this time.

Experimental Protocols

Detailed experimental protocols for in-vitro studies of this compound are not publicly available. For the benefit of researchers, this section outlines standard methodologies that would typically be employed to characterize a novel contrast agent in-vitro.

Relaxivity Measurement Protocol (Hypothetical)

Objective: To determine the longitudinal (r1) and transverse (r2) relaxivities of this compound in vitro.

Materials:

  • This compound solution of known concentration.

  • Phantoms containing varying concentrations of this compound in saline or plasma-mimicking fluid.

  • MRI scanner (e.g., 1.5T or 3T).

Method:

  • Prepare a series of dilutions of this compound in the chosen medium.

  • Transfer the solutions to phantom tubes.

  • Place the phantoms in the MRI scanner.

  • Acquire T1-weighted and T2-weighted images.

  • Measure the relaxation times (T1 and T2) for each concentration.

  • Plot the inverse of the relaxation times (1/T1 and 1/T2) against the concentration of this compound.

  • The slope of the resulting linear regression will yield the r1 and r2 relaxivities, respectively.

Cytotoxicity Assay Protocol (Hypothetical)

Objective: To assess the cytotoxic potential of this compound on a relevant cell line (e.g., human kidney cells - HK-2).

Materials:

  • HK-2 cell line.

  • Cell culture medium and supplements.

  • This compound stock solution.

  • MTT or similar viability assay reagent.

  • 96-well plates.

  • Plate reader.

Method:

  • Seed HK-2 cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Replace the existing medium with the medium containing different concentrations of this compound.

  • Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

  • Add the MTT reagent to each well and incubate to allow for formazan (B1609692) crystal formation.

  • Solubilize the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

No specific signaling pathways affected by this compound have been described in the available literature. Therefore, diagrams of signaling pathways cannot be generated. Below is a hypothetical experimental workflow for the initial in-vitro safety assessment of a new gadolinium-based contrast agent.

GBCAs_In_Vitro_Safety_Workflow cluster_0 Initial Screening cluster_1 Cellular Toxicity Assessment cluster_2 Mechanism of Action & Off-Target Effects A Compound Synthesis & Characterization B Relaxivity Measurement (In-vitro) A->B C Physicochemical Stability (e.g., in plasma) A->C D Cytotoxicity Assays (e.g., MTT, LDH) on relevant cell lines (renal, hepatic) C->D G Enzyme Inhibition Screening C->G E Genotoxicity Assays (e.g., Ames test, micronucleus) D->E F Oxidative Stress (ROS production) D->F H Receptor Binding Assays G->H I Cellular Uptake & Efflux Studies H->I

Caption: Hypothetical workflow for in-vitro safety assessment of a novel GBCA.

Conclusion

The information available in the public domain regarding the preliminary in-vitro studies of this compound is sparse. While it is positioned as a high-relaxivity MRI contrast agent, the underlying preclinical data to support this and to provide a comprehensive safety and mechanistic profile is not accessible. The methodologies and workflows described herein represent standard industry practices and can serve as a guide for the types of studies that are essential for the development and regulatory submission of such agents. Further publication of preclinical data by the developers of this compound would be necessary to allow for a more in-depth technical analysis.

References

Gadosircoclamide: An In-depth Technical Guide on Theoretical Properties and Modeling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding the specific theoretical properties, experimental protocols, and modeling of gadosircoclamide is limited. This guide provides a comprehensive overview based on the general principles and established knowledge of gadolinium-based contrast agents (GBCAs), the class to which this compound belongs. The presented data and methodologies are illustrative and may not represent the exact values or procedures for this compound.

Introduction to this compound

This compound is a gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI).[1] Like other GBCAs, its primary function is to enhance the contrast of MRI images, thereby improving the visualization of internal body structures and abnormalities. The core of this compound consists of a gadolinium (III) ion (Gd³⁺) chelated by a ligand, a molecular structure designed to safely encapsulate the otherwise toxic heavy metal ion.

Chemical Identity:

  • Molecular Formula: C₂₃H₃₈GdN₅O₇

  • CAS Number: 1801159-68-1

Theoretical Properties of Gadolinium-Based Contrast Agents

The efficacy of a GBCA is determined by several key theoretical properties. While specific values for this compound are not publicly available, the following table outlines the critical parameters for evaluating any GBCA.

PropertyDescriptionTypical Range for GBCAsSignificance
r₁ Relaxivity (mM⁻¹s⁻¹) The efficiency of the agent in shortening the longitudinal (T1) relaxation time of water protons. Higher r₁ values lead to greater positive contrast (brighter images) on T1-weighted MRI scans.[2][3]3 - 10A primary determinant of contrast enhancement.
r₂ Relaxivity (mM⁻¹s⁻¹) The efficiency of the agent in shortening the transverse (T2) relaxation time of water protons. Higher r₂ values can lead to signal loss (darker images) on T2-weighted scans.4 - 15Influences the agent's effect on T2-weighted images and can impact overall image quality.
r₂/r₁ Ratio The ratio of transverse to longitudinal relaxivity.1 - 2A lower ratio is generally desirable for T1 contrast agents to minimize T2-shortening effects.
Thermodynamic Stability Constant (log K) A measure of the strength of the bond between the gadolinium ion and the chelating ligand at equilibrium.[4][5]15 - 25A higher value indicates a more stable complex, reducing the risk of toxic free Gd³⁺ release.
Conditional Stability Constant The stability of the complex under specific physiological conditions (e.g., pH 7.4), accounting for competition with endogenous ions.VariesProvides a more biologically relevant measure of stability than the thermodynamic constant.
Lipophilicity (log P) The distribution of the agent between a lipid and an aqueous phase.Generally lowInfluences the biodistribution and elimination pathways of the agent.
Molecular Weight ( g/mol ) The mass of one mole of the substance.500 - 1000Can influence relaxivity and biodistribution.

Mechanism of Action and Computational Modeling

The fundamental mechanism of action for this compound, like all GBCAs, revolves around its paramagnetic properties. The unpaired electrons of the gadolinium (III) ion create a fluctuating local magnetic field that enhances the relaxation rates of nearby water protons. This leads to a shortening of the T1 relaxation time, resulting in a stronger signal and brighter appearance of tissues where the contrast agent accumulates on T1-weighted MRI images.

Computational modeling plays a crucial role in the design and understanding of GBCAs. These models are used to:

  • Predict Relaxivity: Molecular dynamics simulations can model the interaction of the GBCA with surrounding water molecules to predict r₁ and r₂ relaxivity.

  • Assess Stability: Quantum mechanics and molecular mechanics methods are employed to calculate the thermodynamic stability of the gadolinium-ligand complex.

  • Simulate Biodistribution: Pharmacokinetic models can be developed to predict the distribution and clearance of the agent in the body.

Below is a conceptual workflow for the computational modeling of a GBCA.

GBCAModelingWorkflow Conceptual Workflow for GBCA Computational Modeling cluster_structure Molecular Structure cluster_properties Property Prediction cluster_simulation System-Level Simulation cluster_output Output Structure Define 2D/3D Structure of this compound Relaxivity Predict Relaxivity (r1, r2) (Molecular Dynamics) Structure->Relaxivity Stability Calculate Stability Constant (Quantum/Molecular Mechanics) Structure->Stability PKModel Develop Pharmacokinetic Model Relaxivity->PKModel Stability->PKModel Biodistribution Simulate Biodistribution and Clearance PKModel->Biodistribution Data Generate Theoretical Quantitative Data Biodistribution->Data

Conceptual Workflow for GBCA Computational Modeling

Experimental Protocols (General)

Detailed experimental protocols for this compound are not publicly available. The following sections describe general methodologies used in the research and development of GBCAs.

Synthesis of a Generic GBCA

The synthesis of a GBCA is a multi-step process that typically involves the synthesis of the chelating ligand followed by complexation with a gadolinium salt.

GBCASynthesisWorkflow General Workflow for GBCA Synthesis Start Starting Materials LigandSynth Multi-step Organic Synthesis of the Chelating Ligand Start->LigandSynth Purification1 Purification and Characterization of Ligand (e.g., NMR, MS) LigandSynth->Purification1 Complexation Complexation with Gadolinium Salt (e.g., GdCl₃) Purification1->Complexation Purification2 Purification and Characterization of GBCA (e.g., HPLC, MS) Complexation->Purification2 FinalProduct Final GBCA Product Purification2->FinalProduct

General Workflow for GBCA Synthesis
In Vitro Relaxivity Measurement

The relaxivity of a GBCA is typically measured in vitro using a nuclear magnetic resonance (NMR) spectrometer or an MRI scanner.

Protocol Outline:

  • Sample Preparation: Prepare a series of solutions of the GBCA in a relevant medium (e.g., saline or plasma) at varying concentrations.

  • T1 and T2 Measurement: Measure the T1 and T2 relaxation times of each sample at a specific magnetic field strength (e.g., 1.5T or 3T) and temperature (e.g., 37°C).

  • Data Analysis: Plot the inverse of the relaxation times (1/T₁ and 1/T₂) against the concentration of the GBCA.

  • Relaxivity Calculation: The slopes of the resulting linear plots represent the r₁ and r₂ relaxivities, respectively.

In Vivo Biodistribution Studies

Animal models are used to study the distribution, metabolism, and excretion of the GBCA.

Protocol Outline:

  • Animal Model: Select an appropriate animal model (e.g., mice or rats).

  • Administration: Administer the GBCA to the animals, typically via intravenous injection.

  • Tissue Collection: At various time points post-administration, collect blood and various organs (e.g., liver, kidneys, spleen, brain).

  • Gadolinium Quantification: Analyze the collected tissues for gadolinium content using techniques such as inductively coupled plasma mass spectrometry (ICP-MS).

  • Data Analysis: Determine the concentration of the GBCA in each tissue over time to understand its pharmacokinetic profile.

Conclusion

This compound is a gadolinium-based contrast agent for which specific, detailed technical data is not widely available in the public domain. However, by understanding the established principles of GBCA chemistry, mechanism of action, and evaluation methodologies, researchers and drug development professionals can infer its likely properties and the processes involved in its characterization. Further research and publication of specific data for this compound are needed to provide a more complete and accurate technical profile.

References

In-Depth Technical Guide: Understanding the Pharmacokinetics of Gadosircoclamide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Gadosircoclamide is identified as a magnetic resonance imaging (MRI) agent.[1] A thorough understanding of its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound—is fundamental for its safe and effective clinical application. This technical guide synthesizes the currently available information on the pharmacokinetics of this compound, intended to provide a foundational resource for the scientific community.

This guide will, therefore, outline the general framework for assessing the pharmacokinetics of a compound like this compound, drawing parallels from other gadolinium-based contrast agents where applicable, while clearly noting the absence of specific data for this compound itself.

General Pharmacokinetic Principles for Gadolinium-Based Contrast Agents

Gadolinium-based contrast agents (GBCAs) are typically administered intravenously and are designed to be eliminated from the body relatively quickly. Their pharmacokinetic properties are crucial for determining the imaging window and ensuring patient safety. Key parameters that would be essential to characterize for this compound include:

  • Absorption: Following intravenous administration, absorption is not a relevant parameter as the drug is introduced directly into the systemic circulation.

  • Distribution: GBCAs generally distribute into the extracellular fluid space. The volume of distribution (Vd) is a key parameter to quantify this. For instance, the Vd at steady state for a different GBCA, gadoquatrane (B12659558), was found to be approximately 0.2 L/kg in healthy adults.

  • Metabolism: An ideal GBCA should be metabolically stable, meaning it does not undergo significant biotransformation in the body. This minimizes the potential for the formation of toxic metabolites and ensures the agent is excreted intact. Studies on other agents like gadoquatrane have shown no evidence of in vivo degradation.

  • Excretion: The primary route of elimination for most GBCAs is renal excretion, with the unchanged drug being filtered by the kidneys into the urine. The rate of excretion is typically rapid in patients with normal renal function. For example, in studies on gadoquatrane, approximately 90% of the injected dose was recovered in the urine within the first 24 hours in individuals with normal renal function.[2] The clearance (CL) and elimination half-life (t½) are critical parameters describing the efficiency of excretion. The half-life of gadoquatrane in plasma was reported to be short, between 1.4 and 1.7 hours in healthy subjects.[3]

Quantitative Pharmacokinetic Data for this compound

No specific quantitative pharmacokinetic data for this compound (such as Cmax, Tmax, AUC, half-life, volume of distribution, clearance, protein binding percentage, and excretion routes) could be identified in the publicly available literature.

For illustrative purposes, the following table structure would be used to present such data if it were available:

Pharmacokinetic ParameterSymbolValue (Units)Species/PopulationNotes
Maximum Plasma ConcentrationCmaxData not available
Time to Maximum ConcentrationTmaxData not available
Area Under the CurveAUCData not available
Elimination Half-lifeData not available
Volume of DistributionVdData not available
Total Body ClearanceCLData not available
Renal ClearanceCLrData not available
Protein Binding%Data not available

Experimental Protocols for Pharmacokinetic Assessment

Detailed experimental methodologies for pharmacokinetic studies specifically on this compound are not available.

A typical clinical study to evaluate the pharmacokinetics of a GBCA would involve a protocol similar to the one described for gadoquatrane.[3] This would generally include:

  • Study Design: A prospective, randomized, single-blind, placebo-controlled, escalating-dose study is a common design for first-in-human trials.

  • Subject Population: Healthy volunteers are typically enrolled in initial pharmacokinetic studies. Subsequent studies would include patient populations with varying degrees of renal function to assess the impact on drug elimination.[4]

  • Dosing: The agent would be administered as a single intravenous bolus injection at various dose levels.

  • Sample Collection: Serial blood samples would be collected at predefined time points post-administration to measure the concentration of the agent in plasma. Urine and feces would also be collected over a specified period to determine the extent and routes of excretion.

  • Analytical Method: A sensitive and specific analytical method, such as inductively coupled plasma mass spectrometry (ICP-MS), would be used to quantify the concentration of gadolinium in biological samples.

Visualization of Pathways and Workflows

As no specific signaling pathways, detailed experimental workflows, or logical relationships for this compound have been described in the available literature, the creation of corresponding diagrams is not possible.

Should such information become available, diagrams would be generated using the DOT language to visually represent these processes. For example, a potential experimental workflow could be visualized as follows:

experimental_workflow cluster_study_setup Study Setup cluster_intervention Intervention cluster_data_collection Data Collection cluster_analysis Analysis subject_recruitment Subject Recruitment informed_consent Informed Consent subject_recruitment->informed_consent baseline_assessment Baseline Assessment informed_consent->baseline_assessment dosing IV Administration of this compound baseline_assessment->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling urine_collection Urine & Feces Collection dosing->urine_collection sample_analysis ICP-MS Analysis blood_sampling->sample_analysis urine_collection->sample_analysis pk_modeling Pharmacokinetic Modeling sample_analysis->pk_modeling

Caption: A generalized workflow for a clinical pharmacokinetic study.

Conclusion

While this compound is identified as an MRI contrast agent, a comprehensive public-domain characterization of its pharmacokinetics is currently lacking. To advance its clinical development and ensure its safe use, dedicated studies are required to determine its absorption, distribution, metabolism, and excretion profile. The methodologies and frameworks applied to other gadolinium-based contrast agents provide a clear roadmap for the necessary preclinical and clinical research. This guide will be updated as more specific information on the pharmacokinetics of this compound becomes available to the scientific community.

References

Methodological & Application

Application Notes and Protocols for Gadosircoclamide: A Novel Gadolinium-Based Contrast Agent for Magnetic Resonance Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule named "Gadosircoclamide" is not publicly available. The following application notes and protocols are based on the established principles and common characteristics of gadolinium-based contrast agents (GBCAs) for magnetic resonance imaging (MRI). This document serves as a comprehensive template and guide for researchers, scientists, and drug development professionals working with novel GBCAs. All quantitative data and specific experimental parameters provided are illustrative placeholders and should be replaced with experimentally determined values for the specific agent under investigation.

Introduction

This compound is a novel, investigational gadolinium-based contrast agent designed for enhanced magnetic resonance imaging. GBCAs are paramagnetic complexes that shorten the longitudinal (T1) and transverse (T2) relaxation times of water protons in their vicinity, thereby increasing the signal intensity in T1-weighted images.[1][2][3] This enhancement improves the visualization of anatomical structures and pathological tissues. The efficacy and safety of a GBCA are determined by its relaxivity, biodistribution, and the stability of the chelate that encapsulates the toxic gadolinium ion (Gd³⁺).[4][5][6]

Mechanism of Action

This compound, like other GBCAs, functions by altering the magnetic properties of nearby water molecules. The paramagnetic Gd³⁺ ion in the this compound complex has seven unpaired electrons, which creates a strong, fluctuating local magnetic field.[4] This field enhances the relaxation rates of surrounding water protons. The efficiency of this process, known as relaxivity (r₁ and r₂), is a key measure of a contrast agent's performance. The chelate ensures that the Gd³⁺ ion remains stably bound, minimizing the risk of toxicity from free gadolinium ions.[5][6]

Gadosircoclamide_Mechanism cluster_1 Biological Environment Gd3+ Gd³⁺ Ion Chelate Sircoclamide Chelate H2O Water Protons (Tissue) Relaxation Enhanced MR Signal H2O->Relaxation Accelerated T1/T2 Relaxation Gadosircoclamide_Complex_Node This compound Gadosircoclamide_Complex_Node->H2O Interaction

Figure 1: Mechanism of action of a gadolinium-based contrast agent.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its development and application.

PropertySpecificationMethod of Analysis
Molecular Weight [Specify Value] g/mol Mass Spectrometry
Relaxivity (r₁) [Specify Value] mM⁻¹s⁻¹ (at 1.5T, 37°C)NMR Relaxometry
Relaxivity (r₂) [Specify Value] mM⁻¹s⁻¹ (at 1.5T, 37°C)NMR Relaxometry
Kinetic Inertness [Specify Value] (e.g., half-life of dissociation)In vitro stability assays
Viscosity [Specify Value] cP at 25°CViscometer
Osmolality [Specify Value] mOsm/kgOsmometer
Lipophilicity (LogP) [Specify Value]HPLC, Shake-flask method

Preclinical Data

Pharmacokinetics

The pharmacokinetic profile of this compound determines its distribution and elimination from the body.

ParameterValue (Animal Model: e.g., Rat)
Half-life (t₁/₂) [Specify Value] hours
Volume of Distribution (Vd) [Specify Value] L/kg
Clearance (CL) [Specify Value] mL/min/kg
Area Under the Curve (AUC) [Specify Value] µg*h/mL
Primary Route of Excretion [e.g., Renal, Hepatobiliary]
Biodistribution

Biodistribution studies reveal the localization of this compound in various organs and tissues over time.

Organ/TissueConcentration at 1h post-injection (%ID/g)Concentration at 24h post-injection (%ID/g)
Blood [Specify Value][Specify Value]
Kidney [Specify Value][Specify Value]
Liver [Specify Value][Specify Value]
Spleen [Specify Value][Specify Value]
Bone [Specify Value][Specify Value]
Brain [Specify Value][Specify Value]
Safety and Toxicology

Preclinical safety studies are essential to determine the toxicological profile of this compound.

Study TypeSpeciesKey Findings
Acute Toxicity (LD₅₀) Mouse, Rat[Specify Value] mg/kg
Repeat-Dose Toxicity Rat, Dog[e.g., No Observed Adverse Effect Level (NOAEL)]
Genotoxicity In vitro[e.g., Negative in Ames test]
Cardiovascular Safety Dog[e.g., No effect on QT interval]
Nephrotoxicity Assessment Rat[e.g., Histopathological findings]

Experimental Protocols

Protocol for In Vitro Relaxivity Measurement

Objective: To determine the T1 and T2 relaxivity of this compound.

Materials:

  • This compound stock solution of known concentration

  • Phosphate-buffered saline (PBS), pH 7.4

  • NMR spectrometer (e.g., 1.5T or 3T)

  • Temperature control unit

  • NMR tubes

Procedure:

  • Prepare a series of dilutions of this compound in PBS to achieve a range of concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mM).

  • Include a blank sample containing only PBS.

  • Transfer each dilution and the blank into separate NMR tubes.

  • Allow the samples to equilibrate to the desired temperature (e.g., 37°C) within the NMR spectrometer.

  • Measure the longitudinal relaxation time (T1) for each sample using an inversion recovery pulse sequence.

  • Measure the transverse relaxation time (T2) for each sample using a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence.

  • Calculate the relaxation rates (R1 = 1/T1 and R2 = 1/T2) for each concentration.

  • Plot R1 and R2 against the concentration of this compound.

  • The slope of the linear regression of the R1 plot represents the r₁ relaxivity (in mM⁻¹s⁻¹), and the slope of the R2 plot represents the r₂ relaxivity.

Relaxivity_Workflow start Start prep Prepare this compound Dilutions start->prep nmr Acquire T1 and T2 Data on NMR Spectrometer prep->nmr calc Calculate Relaxation Rates (R1, R2) nmr->calc plot Plot R1 and R2 vs. Concentration calc->plot slope Determine Slopes (r1, r2) plot->slope end End slope->end

Figure 2: Workflow for in vitro relaxivity measurement.
Protocol for In Vivo MRI in an Animal Tumor Model

Objective: To evaluate the in vivo contrast enhancement properties of this compound in a tumor model.

Materials:

  • This compound formulated for intravenous injection

  • Tumor-bearing animal models (e.g., nude mice with xenograft tumors)

  • Anesthesia (e.g., isoflurane)

  • Animal-compatible MRI system

  • Catheter for intravenous injection

Procedure:

  • Anesthetize the tumor-bearing animal.

  • Position the animal in the MRI scanner.

  • Acquire pre-contrast T1-weighted images of the tumor region.

  • Administer this compound intravenously at a predetermined dose (e.g., 0.1 mmol/kg).

  • Immediately begin acquiring a series of dynamic T1-weighted images at multiple time points post-injection (e.g., 1, 5, 15, 30, 60 minutes).

  • Monitor the animal's vital signs throughout the procedure.

  • After the final scan, allow the animal to recover from anesthesia.

  • Analyze the MR images by drawing regions of interest (ROIs) over the tumor and a reference tissue (e.g., muscle).

  • Calculate the signal-to-noise ratio (SNR) and contrast enhancement for each time point.

  • Plot the signal enhancement in the tumor over time to characterize the uptake and washout kinetics of this compound.

InVivo_MRI_Workflow cluster_animal_prep Animal Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis anesthetize Anesthetize Animal position Position in MRI Scanner anesthetize->position pre_contrast Acquire Pre-contrast T1-weighted Images position->pre_contrast inject Inject this compound pre_contrast->inject post_contrast Acquire Dynamic Post-contrast Images inject->post_contrast roi Draw Regions of Interest (ROIs) post_contrast->roi calculate Calculate Signal Enhancement roi->calculate plot Plot Enhancement vs. Time calculate->plot

Figure 3: Experimental workflow for in vivo MRI in an animal model.

Clinical Applications

Based on its preclinical profile, this compound is being investigated for several clinical MRI applications, including but not limited to:

  • Oncology: Detection and characterization of primary tumors and metastases.

  • Neurology: Assessment of blood-brain barrier integrity in conditions such as multiple sclerosis, stroke, and brain tumors.

  • Cardiovascular Imaging: Magnetic resonance angiography (MRA) for the visualization of blood vessels.

  • Musculoskeletal Imaging: Evaluation of joint pathologies and soft tissue injuries.

Formulation and Administration

  • Formulation: this compound is provided as a sterile, aqueous solution for intravenous injection.

  • Concentration: [Specify concentration, e.g., 0.5 M]

  • Recommended Dose: [Specify dose, e.g., 0.1 mmol/kg body weight]

  • Administration: Administer as a single intravenous bolus injection.

Safety and Handling

  • Storage: Store at controlled room temperature, protected from light. Do not freeze.

  • Handling: For intravenous use only. Inspect the vial for particulate matter and discoloration prior to use.

  • Precautions: As with all GBCAs, there is a potential for hypersensitivity reactions. Appropriate medical support should be readily available. In patients with severe renal impairment, the risk of nephrogenic systemic fibrosis (NSF) should be considered.

This document provides a framework for the application and study of this compound. As research progresses, these notes and protocols will be updated with specific, experimentally validated data.

References

Application Notes and Protocols: Preparation of Gadosircoclamide Solution for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadosircoclamide is a gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI) and other radiodiagnostic applications. Proper preparation of this compound solutions is critical to ensure the accuracy and reproducibility of experimental results. These application notes provide a comprehensive, step-by-step guide for the preparation of this compound solutions for research purposes.

Quantitative Data Summary

Accurate quantitative data is essential for the preparation of solutions with precise concentrations. The following table summarizes key data for this compound. It is important to note that the solubility of this compound in various solvents has not been widely reported and should be determined empirically by the researcher.

ParameterValueSource/Note
Molecular Weight 653.84 g/mol [1]
Appearance White to off-white solidGeneral observation for similar compounds
Recommended Storage (Solid) Dry, dark at 0-4°C (short-term) or -20°C (long-term)[1]
Solubility in Water To be determinedRequires empirical testing by the user
Solubility in PBS (pH 7.4) To be determinedRequires empirical testing by the user
Solubility in DMSO To be determinedRequires empirical testing by the user
Recommended Stock Concentration 1-10 mM (to be validated)Based on common practice for GBCAs
Recommended Working Concentration 0.1-1 mM (application-dependent)Based on common practice for GBCAs

Experimental Protocol: this compound Solution Preparation

This protocol outlines the steps for preparing a stock solution of this compound. All procedures should be performed in a clean laboratory environment using appropriate personal protective equipment (PPE).

Materials and Equipment
  • This compound powder

  • Sterile, deionized, and purified water (e.g., Water for Injection - WFI) or a suitable buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO), if required for initial solubilization

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Sterile filtration unit (e.g., 0.22 µm syringe filter)

  • Sterile storage vials

Safety Precautions
  • Wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Refer to the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

  • Free gadolinium ions are toxic; handle the compound with care to avoid degradation of the chelate.

Step-by-Step Procedure
  • Determine the Desired Concentration and Volume: Decide on the final concentration and volume of the stock solution required for your experiments.

  • Calculate the Required Mass of this compound: Use the following formula to calculate the mass of this compound powder needed: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

  • Weigh the this compound Powder: Accurately weigh the calculated amount of this compound using a calibrated analytical balance.

  • Initial Solubilization (if necessary):

    • If the solubility of this compound in your chosen aqueous solvent is low, it may be necessary to first dissolve it in a small amount of an organic solvent like DMSO.

    • Add the weighed this compound to a sterile conical tube.

    • Add a minimal volume of DMSO to dissolve the powder completely. Gently vortex if necessary.

  • Dilution with Aqueous Solvent:

    • Gradually add the primary solvent (e.g., sterile water or PBS) to the dissolved this compound while stirring or vortexing.

    • Bring the solution to the final desired volume.

    • If a magnetic stirrer is used, ensure the stirring is gentle to avoid foaming.

  • Ensure Complete Dissolution: Visually inspect the solution to ensure that all of the this compound has dissolved and the solution is clear.

  • Sterile Filtration:

    • To remove any potential microbial contamination, sterile-filter the solution using a 0.22 µm syringe filter.

    • Dispense the filtered solution into sterile, clearly labeled storage vials.

  • Storage: Store the this compound solution at 2-8°C for short-term use or in aliquots at -20°C for long-term storage to prevent repeated freeze-thaw cycles. The stability of the solution under these conditions should be validated for the specific experimental setup.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the this compound solution preparation protocol.

Gadosircoclamide_Preparation_Workflow start Start calc 1. Calculate Mass of this compound start->calc Define Concentration & Volume weigh 2. Weigh this compound Powder calc->weigh dissolve 3. Dissolve in Minimal DMSO (if required) weigh->dissolve dilute 4. Dilute with Aqueous Solvent dissolve->dilute Gradual Addition & Mixing filter 5. Sterile Filter (0.22 µm) dilute->filter store 6. Aliquot and Store at 2-8°C or -20°C filter->store end End store->end

Caption: Workflow for this compound Solution Preparation.

Conclusion

This document provides a generalized protocol for the preparation of this compound solutions for research applications. Due to the limited publicly available data on the solubility of this compound, it is imperative that researchers empirically determine the optimal solvent and concentration for their specific needs. Adherence to this guide, along with careful experimental validation, will contribute to reliable and reproducible results in studies utilizing this compound.

References

Application of Novel Therapeutics in Neurological Disorder Research: A Framework for Gadosircoclamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, "Gadosircoclamide" is not a recognized compound in publicly available scientific literature. The following application notes and protocols are presented as a comprehensive framework for researchers, scientists, and drug development professionals. This document provides a template for the evaluation of a hypothetical novel compound, herein referred to as this compound, for its potential application in neurological disorder research, based on established preclinical and clinical research paradigms.

Introduction

The development of novel therapeutics for neurological disorders is a critical area of unmet medical need.[1][2] This document outlines the potential preclinical evaluation of this compound, a hypothetical compound, as a therapeutic agent for neurological diseases. The provided protocols and data presentation formats are based on established methodologies in neuropharmacology and drug development.[3][4]

Hypothetical Data Presentation

Quantitative data from preclinical studies are essential for evaluating the therapeutic potential of a new chemical entity. The following tables represent hypothetical data for this compound in common preclinical models of neurological disorders.

Table 1: In Vitro Efficacy of this compound in a Neuronal Cell Culture Model of Excitotoxicity

This compound Concentration (nM)Neuronal Viability (%)Lactate Dehydrogenase (LDH) Release (Fold Change vs. Control)Reactive Oxygen Species (ROS) Production (Fold Change vs. Control)
0 (Vehicle Control)100 ± 51.0 ± 0.11.0 ± 0.2
1105 ± 60.9 ± 0.10.8 ± 0.1
10115 ± 40.7 ± 0.20.6 ± 0.1
100125 ± 50.5 ± 0.10.4 ± 0.1
100095 ± 71.2 ± 0.31.5 ± 0.4

Table 2: In Vivo Efficacy of this compound in a Rodent Model of Parkinson's Disease

Treatment GroupUnified Parkinson's Disease Rating Scale (UPDRS) Score (Day 28)Dopaminergic Neuron Count in Substantia Nigra (cells/mm²)Striatal Dopamine (B1211576) Levels (ng/mg tissue)
Vehicle Control15 ± 22500 ± 3005 ± 1
This compound (1 mg/kg)12 ± 1.53500 ± 2508 ± 1.5
This compound (5 mg/kg)8 ± 15000 ± 40012 ± 2
This compound (10 mg/kg)7 ± 1.25200 ± 35014 ± 2.5
Levodopa (Positive Control)6 ± 14800 ± 30015 ± 2

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. The following are generalized protocols for key experiments in the preclinical evaluation of a novel neurotherapeutic agent.

Protocol for Assessing Neuroprotection in an In Vitro Excitotoxicity Model

Objective: To determine the protective effect of this compound against glutamate-induced excitotoxicity in primary cortical neurons.

Materials:

  • Primary cortical neuron culture

  • Neurobasal medium

  • B-27 supplement

  • Glutamate (B1630785)

  • This compound

  • MTT assay kit

  • LDH cytotoxicity assay kit

  • Fluorescent probe for ROS detection (e.g., DCFDA)

Procedure:

  • Culture primary cortical neurons for 7-10 days in vitro.

  • Pre-treat neurons with varying concentrations of this compound for 2 hours.

  • Induce excitotoxicity by exposing neurons to 100 µM glutamate for 30 minutes.

  • Wash out glutamate and replace with fresh, this compound-containing medium.

  • Incubate for 24 hours.

  • Assess neuronal viability using the MTT assay.

  • Measure LDH release into the culture medium to quantify cell death.

  • Quantify intracellular ROS production using a fluorescent probe.

Protocol for Evaluating In Vivo Efficacy in a Rodent Model of Parkinson's Disease

Objective: To assess the therapeutic efficacy of this compound in the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease.

Materials:

  • Adult male Sprague-Dawley rats

  • 6-hydroxydopamine (6-OHDA)

  • This compound

  • Apparatus for behavioral testing (e.g., rotarod, cylinder test)

  • Immunohistochemistry reagents for tyrosine hydroxylase (TH) staining

  • HPLC system for dopamine quantification

Procedure:

  • Induce unilateral lesions of the substantia nigra by stereotaxic injection of 6-OHDA.

  • Allow animals to recover for 2 weeks.

  • Administer this compound or vehicle control daily for 28 days.

  • Conduct behavioral assessments (e.g., apomorphine-induced rotations, cylinder test) weekly.

  • At the end of the treatment period, sacrifice animals and perfuse brains.

  • Process brain tissue for immunohistochemical staining of TH-positive neurons in the substantia nigra.

  • Dissect striatal tissue for the quantification of dopamine and its metabolites by HPLC.

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams are provided to visualize hypothetical mechanisms of action and experimental designs relevant to the study of this compound.

G_Protein_Coupled_Receptor_Signaling_Pathway Hypothetical G-Protein Coupled Receptor (GPCR) Signaling Pathway for this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR Hypothetical GPCR Target This compound->GPCR Binds to G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Produces Protein_Kinase Protein Kinase (e.g., PKA) Second_Messenger->Protein_Kinase Activates Cellular_Response Neuroprotective Cellular Response Protein_Kinase->Cellular_Response Phosphorylates targets leading to

Caption: Hypothetical GPCR signaling pathway for this compound.

Preclinical_Drug_Screening_Workflow Preclinical Drug Screening Workflow for Neurotherapeutics Compound_Library Compound Library (including this compound) High_Throughput_Screening High-Throughput Screening (In Vitro Assays) Compound_Library->High_Throughput_Screening Hit_Identification Hit Identification High_Throughput_Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization In_Vivo_Testing In Vivo Testing (Animal Models of Neurological Disorders) Lead_Optimization->In_Vivo_Testing Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Testing->Preclinical_Candidate

Caption: Preclinical drug screening workflow for neurotherapeutics.

Clinical_Trial_Progression_Logic Logical Progression of Clinical Trials for a Novel Neurotherapeutic Phase_I Phase I: Safety and Dose Escalation in Healthy Volunteers Phase_II Phase II: Efficacy and Side Effects in a Small Patient Group Phase_I->Phase_II Successful Safety Profile Phase_III Phase III: Large-Scale Efficacy and Safety Confirmation Phase_II->Phase_III Demonstrated Efficacy Regulatory_Approval Regulatory Approval (e.g., FDA) Phase_III->Regulatory_Approval Positive Risk-Benefit Phase_IV Phase IV: Post-Marketing Surveillance Regulatory_Approval->Phase_IV

Caption: Logical progression of clinical trials for a novel neurotherapeutic.

References

Application Notes and Protocols: Gadolinium-Based Nanoparticles for Cancer Imaging and Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No public information was found for the compound "Gadosircoclamide." The following application note is based on a well-researched and clinically evaluated class of theranostic agents, gadolinium-based nanoparticles (specifically AGuIX®) , as a representative example of a gadolinium chelate-based system for cancer imaging and therapy.

Introduction

Gadolinium-based nanoparticles (GBNs), such as AGuIX, represent a novel class of theranostic agents designed to integrate the diagnostic capabilities of Magnetic Resonance Imaging (MRI) with the therapeutic effects of radiotherapy.[1] These ultrasmall nanoparticles, typically with a hydrodynamic diameter of less than 5 nm, consist of a polysiloxane core surrounded by covalently grafted gadolinium chelates (e.g., DOTA derivatives).[1][2] This structure provides a high concentration of gadolinium, making them effective T1-weighted MRI contrast agents.[2] Beyond imaging, the high atomic number of gadolinium (Z=64) allows these nanoparticles to act as potent radiosensitizers, enhancing the efficacy of radiation therapy.[1] Their small size facilitates passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, while also allowing for rapid renal clearance of nanoparticles that do not accumulate in the tumor, thereby minimizing systemic toxicity.

Mechanism of Action

The theranostic functionality of gadolinium-based nanoparticles like AGuIX stems from the unique properties of the chelated gadolinium ions.

For Cancer Imaging (MRI): Gadolinium is a paramagnetic element with seven unpaired electrons, which dramatically shortens the T1 relaxation time of nearby water protons. This property leads to a significant increase in signal intensity on T1-weighted MR images, providing enhanced contrast between tumor tissue, where the nanoparticles accumulate, and surrounding healthy tissue. This allows for precise tumor delineation, which is crucial for accurate diagnosis and for guiding therapeutic interventions such as surgery and radiotherapy.

For Cancer Therapy (Radiosensitization): When irradiated with X-rays, the high-Z gadolinium atoms within the nanoparticles absorb the radiation more effectively than soft tissue. This interaction leads to the emission of a cascade of secondary electrons, including Auger electrons, which have a short range and high linear energy transfer. These electrons deposit a high dose of energy in the immediate vicinity of the nanoparticles, leading to the generation of a high concentration of reactive oxygen species (ROS). The localized increase in ROS and direct DNA damage significantly enhances the cytotoxic effect of the radiation on cancer cells, a phenomenon known as radiosensitization.

Applications in Cancer Imaging and Therapy

Gadolinium-based nanoparticles have been investigated in a variety of cancer types in preclinical and clinical settings. Their primary applications include:

  • MRI-Guided Radiotherapy: The ability to visualize tumor margins with high precision using MRI allows for more accurate planning and delivery of radiation therapy, minimizing damage to surrounding healthy tissues.

  • Enhanced Radiotherapy Efficacy: As radiosensitizers, these nanoparticles can increase the therapeutic effect of radiation, potentially allowing for lower radiation doses or overcoming radioresistance in certain tumors. Preclinical studies have demonstrated significant tumor growth delay and improved survival in animal models of various cancers, including brain metastases and hepatocellular carcinoma.

  • Monitoring Treatment Response: The imaging capabilities of GBNs can also be used to monitor the response of tumors to therapy over time.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies on AGuIX nanoparticles.

Table 1: In Vitro Radiosensitization

Cell LineCancer TypeSensitizing Enhancement Ratio (SER)Reference
Various Radioresistant LinesMultiple1.1 to 2.5

Table 2: In Vivo Tumor Accumulation and Imaging

ParameterValueModelReference
Tumor/Liver Concentration Ratio (MRI)Highest at 1 hour post-injectionHepatocellular Carcinoma (in vivo)
Tumor Retention Time> 24 hoursB16F10 Melanoma
T1 Relaxivity (in vivo)Significantly higher than conventional agentsN/A

Table 3: Therapeutic Efficacy in Preclinical Models

Cancer ModelTreatment GroupOutcomeReference
B16F10 Brain MetastasesAGuIX + RadiationImproved survival
Hepatocellular CarcinomaHigh-dose AGuIX + RTMore effective tumor size decrease
Various heterotopic and orthotopic tumorsAGuIX + RadiationSignificant therapeutic effect

Experimental Protocols

In Vitro Radiosensitization Assay
  • Cell Culture: Culture the desired cancer cell line (e.g., H460 lung cancer, MiaPaCa2 pancreatic cancer) in appropriate media and conditions.

  • Nanoparticle Incubation: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of AGuIX nanoparticles (e.g., 0.2, 2, 20 mM) for a predetermined time (e.g., 24 hours). Include a no-treatment control.

  • Irradiation: Irradiate the plates using an X-ray source (e.g., 225 kVp) with a clinically relevant dose (e.g., 2, 4, 6 Gy). A non-irradiated control plate should be included.

  • Clonogenic Survival Assay: After irradiation, trypsinize the cells, count them, and re-plate them in 6-well plates at a low density. Incubate for 10-14 days to allow for colony formation.

  • Quantification: Fix and stain the colonies with crystal violet. Count the colonies (containing >50 cells) and calculate the surviving fraction for each treatment condition. The Sensitizing Enhancement Ratio (SER) can be calculated by dividing the radiation dose required to achieve a certain level of cell kill in the absence of nanoparticles by the dose required for the same effect in their presence.

In Vivo Tumor Imaging and Therapy in a Murine Model
  • Animal Model: Establish subcutaneous or orthotopic tumors in immunodeficient mice by injecting a suspension of cancer cells (e.g., human glioblastoma U87 cells). Monitor tumor growth until they reach a suitable size for imaging and treatment (e.g., 100-200 mm³).

  • Nanoparticle Administration: Administer AGuIX nanoparticles intravenously via the tail vein at a specified dose (e.g., 100 mg/kg).

  • MRI Imaging:

    • Anesthetize the mice and position them in a small animal MRI scanner.

    • Acquire T1-weighted images before and at multiple time points after nanoparticle injection (e.g., 1, 4, 24 hours) to assess the pharmacokinetics and tumor accumulation.

    • The signal enhancement in the tumor region can be quantified and compared to pre-contrast images and other tissues.

  • Radiotherapy:

    • At the time of peak tumor accumulation as determined by MRI, irradiate the tumor-bearing region with a targeted X-ray beam.

    • Shield the rest of the animal's body to minimize systemic radiation exposure.

    • Divide the animals into control (no treatment), radiation only, AGuIX only, and AGuIX + radiation groups.

  • Efficacy Assessment:

    • Monitor tumor volume regularly using caliper measurements.

    • Monitor animal body weight and overall health as indicators of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for histological and immunohistochemical analysis (e.g., staining for apoptosis markers like cleaved caspase-3).

Visualizations

Gadosircoclamide_Mechanism_of_Action cluster_imaging Cancer Imaging (MRI) cluster_therapy Cancer Therapy (Radiosensitization) GBN_imaging Gadolinium-Based Nanoparticle (AGuIX) Protons Water Protons GBN_imaging->Protons Shortens T1 relaxation GBN_therapy Gadolinium-Based Nanoparticle (AGuIX) MRI T1-weighted MRI Tumor_vis Precise Tumor Visualization MRI->Tumor_vis Signal Enhanced MR Signal Protons->Signal Signal->MRI Electrons Auger Electrons GBN_therapy->Electrons Photoelectric Absorption XRay X-Ray Irradiation XRay->GBN_therapy ROS Reactive Oxygen Species (ROS) Electrons->ROS DNA_damage DNA Damage Electrons->DNA_damage ROS->DNA_damage Cell_death Enhanced Cancer Cell Death DNA_damage->Cell_death

Caption: Mechanism of action of gadolinium-based nanoparticles for imaging and therapy.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_culture Cancer Cell Culture NP_incubation Nanoparticle Incubation Cell_culture->NP_incubation Irradiation_vitro Irradiation (X-Ray) NP_incubation->Irradiation_vitro Clonogenic_assay Clonogenic Survival Assay Irradiation_vitro->Clonogenic_assay SER_calc Calculate Sensitizing Enhancement Ratio (SER) Clonogenic_assay->SER_calc Tumor_model Establish Murine Tumor Model SER_calc->Tumor_model Inform in vivo studies NP_injection IV Injection of Nanoparticles Tumor_model->NP_injection MRI_scan MRI for Pharmacokinetics & Tumor Accumulation NP_injection->MRI_scan Irradiation_vivo MRI-Guided Tumor Irradiation MRI_scan->Irradiation_vivo Efficacy_eval Evaluate Therapeutic Efficacy (Tumor Growth, Survival) Irradiation_vivo->Efficacy_eval Histo_analysis Histological Analysis Efficacy_eval->Histo_analysis Logical_Relationship cluster_diagnosis Diagnostic Arm cluster_therapy Therapeutic Arm Theranostic_Agent Gadolinium-Based Nanoparticle (AGuIX) Imaging MRI Contrast Enhancement Theranostic_Agent->Imaging Radiosensitization Radiosensitization Theranostic_Agent->Radiosensitization Tumor_Delineation Accurate Tumor Delineation Imaging->Tumor_Delineation Treatment_Planning Precise Radiotherapy Planning Tumor_Delineation->Treatment_Planning Enhanced_RT Enhanced Radiotherapy Efficacy Treatment_Planning->Enhanced_RT Guides Radiosensitization->Enhanced_RT Improved_Outcome Improved Therapeutic Outcome Enhanced_RT->Improved_Outcome

References

Troubleshooting & Optimization

Gadosircoclamide Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation issues of gadosircoclamide. As specific experimental stability data for this compound is not extensively available in public literature, this guide is based on the known chemical structure of the molecule and general principles of pharmaceutical stability for similar compounds, such as macrocyclic gadolinium chelates and molecules containing amide bonds.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for this compound?

A1: Based on its chemical structure, which includes amide linkages and a gadolinium chelate complex, the most probable degradation pathways are hydrolysis of the amide bonds and, under harsh conditions, decomplexation of the gadolinium ion.

Q2: How should I store this compound to ensure its stability?

A2: While specific long-term stability studies are not publicly documented, general recommendations for similar compounds suggest storing this compound in a dry, dark place. For short-term storage (days to weeks), refrigeration at 0-4°C is advisable. For long-term storage (months to years), freezing at -20°C is recommended to minimize degradation.[1]

Q3: What factors can influence the stability of this compound in solution?

A3: Several factors can affect the stability of this compound in solution. These include pH, temperature, and exposure to light.[2][3] Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of the amide bonds.[4] Elevated temperatures can accelerate degradation reactions.[3] Exposure to UV or fluorescent light may also promote degradation, a phenomenon known as photodecomposition.

Q4: Is this compound susceptible to oxidation?

A4: The chemical structure of this compound does not contain functional groups that are highly susceptible to oxidation under normal experimental conditions. However, oxidative degradation can be a factor for many pharmaceuticals and should not be entirely ruled out without specific experimental data.[2]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of efficacy or inconsistent results in assays. Chemical degradation of this compound leading to a lower concentration of the active compound.1. Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (frozen for long-term, refrigerated for short-term, protected from light).2. Prepare Fresh Solutions: If using stock solutions, prepare a fresh solution from a new vial of solid compound.3. pH of Medium: Check the pH of your experimental medium. Buffering the solution to a neutral pH (around 7) may help to minimize hydrolysis.4. Perform Analytical Characterization: Use techniques like HPLC or LC-MS to assess the purity of your this compound sample and check for the presence of degradation products.
Precipitation in aqueous solutions. Poor solubility or degradation leading to insoluble products.1. Check Solubility: Review the solubility information for this compound. Ensure you are not exceeding its solubility limit in your chosen solvent.2. Adjust pH: The pH of the solution can affect the solubility of the compound and its degradation products. Experiment with slight pH adjustments (if compatible with your experiment) to improve solubility.3. Consider a Different Solvent: If appropriate for your application, consider using a different solvent system.
Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Presence of degradation products or impurities.1. Analyze a Fresh Sample: Run a chromatogram of a freshly prepared solution from a new vial to use as a reference.2. Stress Testing: To tentatively identify degradation peaks, you can perform forced degradation studies (e.g., by treating a sample with acid, base, heat, or light) and compare the resulting chromatograms to your experimental sample.3. Mass Spectrometry: Use LC-MS to determine the mass of the unexpected peaks, which can provide clues about the structure of the degradation products.

Data on Potential Degradation

As specific quantitative data for this compound is limited, the following table presents a hypothetical example of stability data for a similar macrocyclic chelate with amide bonds under forced degradation conditions. This is for illustrative purposes only.

Condition Time This compound Remaining (%) Major Degradation Product(s) Detected
0.1 M HCl (aq)24 h85.2Amide hydrolysis product
0.1 M NaOH (aq)24 h78.5Amide hydrolysis product
50°C (in solution)7 days92.1Minor hydrolysis products
UV Light (254 nm)48 h95.8Trace photoproducts

Experimental Protocols

Protocol for Forced Degradation Study (Hydrolysis)

This protocol is a general guideline for assessing the hydrolytic stability of a compound like this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final HCl concentration of 0.1 M.

    • Incubate the solution at a controlled temperature (e.g., 50°C).

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw a sample, neutralize it with an appropriate amount of NaOH, and dilute it with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.

    • Incubate the solution at a controlled temperature (e.g., 50°C).

    • At specified time points, withdraw a sample, neutralize it with an appropriate amount of HCl, and dilute it with mobile phase for analysis.

  • Neutral Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of water or a neutral buffer.

    • Incubate the solution at a controlled temperature (e.g., 50°C).

    • Withdraw samples at specified time points and dilute with mobile phase for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of degradation products.

Visualizations

Gadosircoclamide_Hydrolysis cluster_main Potential Amide Bond Hydrolysis This compound This compound (with Amide Bond) DegradationProduct Hydrolysis Product (Carboxylic Acid + Amine) This compound->DegradationProduct H+ or OH- (Acid or Base Catalysis)

Potential hydrolytic degradation pathway for this compound.

Stability_Testing_Workflow cluster_workflow General Stability Study Workflow start Prepare this compound Solution stress Expose to Stress Conditions (e.g., pH, Temp, Light) start->stress sample Sample at Time Points stress->sample analysis Analyze by HPLC/LC-MS sample->analysis data Quantify Degradation & Identify Products analysis->data

A generalized workflow for conducting a stability study.

References

Technical Support Center: Overcoming Gadosircoclamide Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Gadosircoclamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is an active pharmaceutical ingredient (API) with low aqueous solubility. Poor water solubility is a significant challenge in drug development as it can lead to low bioavailability, which means a smaller fraction of the administered drug reaches the systemic circulation to exert its therapeutic effect.[1][2] This can result in suboptimal efficacy and high inter-patient variability. Addressing solubility is therefore critical for successful formulation development.

Q2: What are the primary approaches to enhance the solubility of this compound?

A2: There are several established strategies to improve the solubility of poorly soluble drugs like this compound. These can be broadly categorized into:

  • Physical Modifications: Altering the physical properties of the API, such as reducing particle size (micronization, nanosuspension) or creating an amorphous form (amorphous solid dispersions).[3][4][5]

  • Chemical Modifications: Creating a new chemical entity with improved solubility, such as a salt, cocrystal, or prodrug.

  • Formulation-based Approaches: Incorporating excipients that enhance solubility, such as co-solvents, surfactants, cyclodextrins, or lipid-based systems.

Q3: How do I choose the most appropriate solubility enhancement technique for this compound?

A3: The selection of a suitable technique depends on several factors, including the physicochemical properties of this compound (e.g., its chemical structure, melting point, logP), the desired dosage form (e.g., oral solid, parenteral), and the target dose. A systematic screening of different approaches is often necessary. The decision-making process can be guided by a logical workflow, starting with simpler methods like pH modification and micronization before moving to more complex formulations like amorphous solid dispersions or lipid-based systems.

Troubleshooting Guide for Formulation Development

Q4: My attempt to increase this compound solubility using a co-solvent system resulted in precipitation upon dilution with aqueous media. What should I do?

A4: This is a common issue with co-solvent systems, as the drug may precipitate when the concentration of the organic solvent falls below a critical level. To address this, you can:

  • Optimize the Co-solvent Blend: Experiment with different ratios of co-solvents or try alternative water-miscible organic solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycols.

  • Incorporate a Surfactant: The addition of a surfactant can help to form micelles that encapsulate the drug, preventing precipitation upon dilution.

  • Consider a Surfactant-based Formulation: A microemulsion or a micellar solution might be a more robust formulation strategy.

Q5: I prepared an amorphous solid dispersion (ASD) of this compound, but it recrystallized during stability studies. How can I prevent this?

A5: Recrystallization of the amorphous form is a critical stability concern for ASDs. To improve the physical stability of your this compound ASD, consider the following:

  • Polymer Selection: The choice of polymer is crucial. Polymers with strong interactions with the drug can inhibit crystallization. High molecular weight polyacrylic acid excipients, for example, are designed to provide stability to ASDs.

  • Drug Loading: High drug loading can increase the propensity for crystallization. You may need to reduce the drug-to-polymer ratio. Some novel polymers can, however, allow for high drug loading (up to 80%).

  • Addition of a Second Polymer: Sometimes, a combination of polymers can provide better stability than a single polymer.

  • Storage Conditions: Ensure the ASD is stored in a low-humidity environment, as moisture can act as a plasticizer and promote recrystallization.

Q6: My lipid-based formulation of this compound shows poor and inconsistent drug release. What could be the cause?

A6: Inconsistent drug release from lipid-based formulations can be due to several factors:

  • Inadequate Solubilization in the Gut: The formulation must be able to maintain the drug in a solubilized state in the gastrointestinal tract after dispersion. The in vivo digestion of lipid excipients by enzymes plays a key role in this process.

  • Excipient Selection: The hydrophilic-lipophilic balance (HLB) of the lipid excipients is a critical factor. A systematic screening of excipients with different HLB values is recommended to find the optimal formulation.

  • Formulation Type: Depending on the properties of this compound, you might need to move from a simple oily solution to a more complex self-emulsifying drug delivery system (SEDDS) or self-microemulsifying drug delivery system (SMEDDS) to ensure spontaneous emulsification and consistent drug release in the gut.

Data Presentation

Table 1: Solubility of this compound in Various Solvent Systems

Solvent SystemThis compound Solubility (mg/mL) at 25°C
Water< 0.01
Phosphate Buffer (pH 7.4)< 0.01
Ethanol5.2
Propylene Glycol8.5
Polyethylene Glycol 40012.1
20% Ethanol / 80% Water0.5
20% PEG 400 / 80% Water1.2

Table 2: Comparison of this compound Formulations for Oral Delivery

Formulation ApproachKey ExcipientsDrug Loading (%)In Vitro Dissolution (at 60 min)
Micronized this compoundNone10015%
Amorphous Solid DispersionApinovex™ Polymer5085%
Lipid-Based Formulation (SMEDDS)Labrasol®, Capryol™ 902092%
Inclusion ComplexHydroxypropyl-β-Cyclodextrin1578%

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Spray Drying

  • Solution Preparation: Dissolve this compound and the selected polymer (e.g., Apinovex™) in a suitable solvent system (e.g., acetone/methanol) to obtain a clear solution.

  • Spray Drying Parameters:

    • Inlet Temperature: 120°C

    • Atomization Pressure: 2 bar

    • Feed Rate: 5 mL/min

  • Drying: Spray the solution into the drying chamber. The solvent rapidly evaporates, leaving a solid dispersion of amorphous this compound in the polymer matrix.

  • Secondary Drying: Collect the powder and dry it further under vacuum at 40°C for 24 hours to remove any residual solvent.

  • Characterization: Characterize the resulting powder for its physical form (using techniques like X-ray powder diffraction and differential scanning calorimetry) and dissolution properties.

Protocol 2: Development of a this compound Self-Microemulsifying Drug Delivery System (SMEDDS)

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants.

  • Phase Diagram Construction: Construct ternary phase diagrams with the selected oil, surfactant, and co-surfactant to identify the microemulsion region.

  • Formulation Preparation:

    • Accurately weigh the required amounts of the oil, surfactant, and co-surfactant into a glass vial.

    • Heat the mixture to 40°C and stir gently until a homogenous mixture is obtained.

    • Add this compound to the mixture and stir until it is completely dissolved.

  • Characterization:

    • Self-Emulsification Test: Add the formulation to water with gentle agitation and observe the formation of a clear or slightly bluish microemulsion.

    • Droplet Size Analysis: Determine the globule size of the resulting microemulsion using a particle size analyzer.

    • In Vitro Dissolution: Perform dissolution studies to assess the drug release from the SMEDDS formulation.

Visualizations

Gadosircoclamide_Solubility_Workflow cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Development & Evaluation cluster_3 Final Outcome Start Poorly Soluble This compound API PhysChem Physicochemical Characterization (pKa, logP, m.p.) Start->PhysChem Decision Select Enhancement Strategy PhysChem->Decision PhysMod Physical Modification (e.g., Micronization) Decision->PhysMod Simple ChemMod Chemical Modification (e.g., Salt Formation) Decision->ChemMod If Ionizable Formulation Formulation Approach (e.g., ASD, LBDDS) Decision->Formulation Complex Develop Formulation Development PhysMod->Develop ChemMod->Develop Formulation->Develop Characterize In Vitro Characterization (Dissolution, Stability) Develop->Characterize Optimize Optimization Characterize->Optimize Optimize->Decision Does not Meet Target Profile Final Optimized this compound Formulation Optimize->Final Meets Target Profile

Caption: Workflow for selecting and developing a solubility-enhanced formulation for this compound.

Signaling_Pathway_Example cluster_0 Formulation Options cluster_1 Mechanism of Solubility Enhancement cluster_2 Desired Outcome API This compound (BCS Class II/IV) ASD Amorphous Solid Dispersion (ASD) API->ASD LBDDS Lipid-Based Drug Delivery System (LBDDS) API->LBDDS Nano Nanosuspension API->Nano Amorphous Increased Apparent Solubility (Amorphous State) ASD->Amorphous Micelles Solubilization in Micelles/Lipid Droplets LBDDS->Micelles SurfaceArea Increased Surface Area for Dissolution Nano->SurfaceArea Bioavailability Enhanced Bioavailability Amorphous->Bioavailability Micelles->Bioavailability SurfaceArea->Bioavailability

Caption: Logical relationship between formulation strategies and the mechanism of bioavailability enhancement.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gadosircoclamide and other gadolinium-based contrast agents (GBCAs). This resource is designed for researchers, scientists, and drug development professionals to help identify and troubleshoot potential experimental artifacts. The following guides and frequently asked questions (FAQs) address common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

1. My cells show increased toxicity after treatment with this compound. How can I determine if this is a true biological effect or an artifact?

Increased cell death or reduced viability following this compound exposure can be a genuine biological response, but it may also be an artifact caused by the release of free gadolinium (Gd³⁺) ions, which are known to be toxic. The stability of the chelate is crucial.

Troubleshooting Steps:

  • Positive Control: Include a known toxicant as a positive control to ensure your cell viability assay is working correctly.

  • Negative Control: Use the vehicle (the solution this compound is dissolved in) as a negative control.

  • Alternative GBCA: Compare the effects of this compound with a more stable macrocyclic GBCA. If the toxicity is significantly lower with the macrocyclic agent, it suggests that Gd³⁺ release may be the issue.

  • Time-Course and Dose-Response: Perform a detailed time-course and dose-response experiment to understand the kinetics and potency of the toxic effect.

2. I am observing interference in my fluorescence-based assay after adding this compound. What could be the cause and how do I fix it?

This compound, like other GBCAs, can interfere with fluorescence assays. This can manifest as quenching (signal reduction) or autofluorescence (signal increase), leading to false negatives or false positives, respectively.[1][2][3]

Troubleshooting Steps:

  • Control for Autofluorescence: Run a control sample containing only this compound and your assay buffer to measure its intrinsic fluorescence at your assay's excitation and emission wavelengths.

  • Control for Quenching: Spike a known fluorescent standard with this compound to see if the signal is reduced.

  • Change Fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths that are not affected by this compound. Red-shifted dyes are often less prone to interference.[2]

  • Pre-read Plate: Before adding the final assay reagent, read the plate with your compound to identify any intrinsic fluorescence.

3. My in vivo imaging results show unexpected or inconsistent signal enhancement. What could be the problem?

Inconsistent signal enhancement in MRI studies can be due to a variety of factors related to the properties of this compound and the experimental conditions.

Troubleshooting Steps:

  • Check Stability: Ensure the this compound solution was properly prepared and stored. Degradation can lead to reduced efficacy.

  • Injection Protocol: Verify the consistency of your injection volume, rate, and timing relative to the imaging acquisition.

  • Animal Model: Be aware of the physiological state of your animal model. For example, impaired renal function can significantly alter the pharmacokinetics and biodistribution of GBCAs.[4]

  • Image Analysis: Standardize your image analysis protocol, including the definition of regions of interest (ROIs) and the method for signal quantification.

Quantitative Data Summary

The stability of GBCAs is a critical factor in minimizing experimental artifacts. Stability is often categorized by thermodynamic and kinetic stability. The table below provides a comparison of these parameters for different classes of GBCAs. Note that this compound is not a widely documented agent, so representative data for linear and macrocyclic agents are presented. Lower stability is correlated with a higher potential for gadolinium release.

Parameter Linear GBCAs (e.g., Gadopentetate) Macrocyclic GBCAs (e.g., Gadoterate) Significance
Thermodynamic Stability (log Ktherm) ~22~25Higher values indicate a more stable complex at equilibrium.
Kinetic Stability (t1/2 at pH 1) Seconds to MinutesHours to DaysLonger half-life indicates slower dissociation of Gd³⁺ from the chelate.
Associated Gd³⁺ Release HigherLowerLower release minimizes toxicity and artifacts.

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using a Resazurin-Based Assay

This protocol outlines how to assess the potential cytotoxicity of this compound while controlling for assay interference.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control and a positive control (e.g., doxorubicin).

  • Treatment: Remove the old medium and add the this compound dilutions, vehicle, and positive control to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Interference Control: In a separate cell-free 96-well plate, add the same dilutions of this compound to the medium. This will serve as your interference control.

  • Assay:

    • Add the resazurin-based reagent to all wells (both cell-containing and cell-free plates).

    • Incubate for 1-4 hours, protected from light.

    • Read the fluorescence at the appropriate excitation/emission wavelengths (e.g., 560/590 nm).

  • Data Analysis:

    • Subtract the fluorescence values from the cell-free plate from the corresponding wells on the cell plate to correct for any intrinsic fluorescence of this compound.

    • Calculate cell viability relative to the vehicle control.

Protocol 2: In Vivo MRI Signal Enhancement

This protocol provides a general workflow for assessing the signal enhancement properties of this compound in a preclinical model.

  • Animal Preparation: Anesthetize the animal and place it in the MRI scanner. Ensure proper monitoring of vital signs.

  • Baseline Imaging: Acquire pre-contrast T1-weighted images of the region of interest.

  • Contrast Agent Administration: Administer a defined dose of this compound via intravenous injection (e.g., tail vein).

  • Dynamic Imaging: Immediately after injection, begin acquiring a series of T1-weighted images over time (e.g., every minute for 30 minutes) to capture the dynamic contrast enhancement.

  • Post-Contrast Imaging: Acquire high-resolution T1-weighted images after the dynamic phase.

  • Data Analysis:

    • Draw regions of interest (ROIs) on the pre- and post-contrast images in the target tissue and a reference tissue (e.g., muscle).

    • Calculate the signal-to-noise ratio (SNR) or contrast-to-noise ratio (CNR) for each ROI.

    • Plot the change in signal intensity over time for the dynamic data.

Visualizations

GBCASafety cluster_0 GBCA Administration cluster_1 Potential Pathways cluster_2 Artifacts & Effects GBCA This compound (GBCA) Stable Stable Chelate (Excreted) GBCA->Stable High Stability Dissociation Dissociation GBCA->Dissociation Low Stability Interference Assay Interference GBCA->Interference Intrinsic Properties FreeGd Free Gd³⁺ Dissociation->FreeGd Toxicity Cellular Toxicity FreeGd->Toxicity

Caption: Potential pathways leading to this compound artifacts.

TroubleshootingWorkflow Start Unexpected Result Observed CheckToxicity Is it cytotoxicity? Start->CheckToxicity CheckFluorescence Is it fluorescence interference? CheckToxicity->CheckFluorescence No RunControls Run controls: - Vehicle - Positive Control - Stable GBCA CheckToxicity->RunControls Yes RunInterferenceAssay Run controls: - Compound only (autofluorescence) - Spike-in (quenching) CheckFluorescence->RunInterferenceAssay Yes Analyze Analyze corrected data CheckFluorescence->Analyze No RunControls->Analyze RunInterferenceAssay->Analyze

Caption: A logical workflow for troubleshooting common experimental artifacts.

References

Technical Support Center: Optimizing Gadosircoclamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific synthesis of "Gadosircoclamide" is not publicly available. This guide provides a general framework for troubleshooting and improving the yield of complex organic syntheses, which can be applied to the synthesis of this compound. The principles and protocols are based on established practices in chemical synthesis and optimization.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common challenges encountered during multi-step organic syntheses.

Q1: What are the initial steps to consider when a reaction shows a low yield?

A1: When encountering a low yield, a systematic approach is crucial. Begin by verifying the fundamentals of your experimental setup[1]:

  • Reagent Purity: Confirm the purity and integrity of all starting materials, solvents, and catalysts. Impurities can introduce side reactions or inhibit the primary reaction pathway[2].

  • Stoichiometry: Carefully double-check all calculations for reactant ratios. An incorrect balance can lead to the incomplete consumption of a limiting reagent or the formation of byproducts[1][3].

  • Reaction Conditions: Ensure that temperature, pressure, and atmospheric conditions (e.g., inert atmosphere for sensitive reactions) are accurately controlled and monitored[4].

  • Equipment Integrity: Inspect all glassware and equipment for cleanliness, cracks, or leaks that could compromise the reaction environment.

Q2: My reaction is not going to completion, and I observe unreacted starting material. What should I do?

A2: Incomplete conversion is a common issue. Consider the following troubleshooting steps:

  • Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC) to determine the optimal reaction time. Be aware that prolonged reaction times can sometimes lead to product degradation.

  • Temperature: Reaction rates are highly dependent on temperature. Increasing the temperature often increases the reaction rate, but it can also promote side reactions or decomposition. A systematic temperature screen is advisable.

  • Catalyst Activity: If using a catalyst, it may be deactivated or poisoned. Using a fresh batch of the catalyst or considering a different type of catalyst could improve the conversion.

  • Mixing: In heterogeneous reactions, or viscous solutions, inefficient stirring can limit the contact between reactants, slowing down the reaction rate. Ensure vigorous and consistent stirring.

Q3: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?

A3: The formation of byproducts is a major cause of yield loss and purification challenges. Strategies to minimize side reactions include:

  • Lowering the Reaction Temperature: Harsher reaction conditions, such as high temperatures, can provide the activation energy for undesired reaction pathways. Running the reaction at a lower temperature can often improve selectivity.

  • Reagent Addition Rate: A slow, dropwise addition of a highly reactive reagent can maintain a low instantaneous concentration of that reagent, which can suppress side reactions.

  • Choice of Reagents and Solvents: The choice of coupling reagents, bases, or solvents can have a profound impact on selectivity. For example, in amide bond formation, additives like HOBt can suppress side reactions such as racemization. Solvents can also influence reaction pathways and rates.

  • Stoichiometry Control: Precise control over the stoichiometry is essential, as using an excess of one reactant can sometimes lead to the formation of byproducts.

Q4: My product is difficult to purify, leading to significant losses during workup and chromatography. What can I do?

A4: Product loss during purification is a frequent problem, especially with complex molecules. Consider these alternative purification strategies:

  • Crystallization/Recrystallization: This is a powerful technique for purifying solid compounds and can be more scalable than chromatography. The key is to find a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution.

  • Distillation: For volatile liquid products, distillation (simple, fractional, or under reduced pressure) can be a highly effective purification method.

  • Liquid-Liquid Extraction: Optimize the pH and solvent choice during aqueous workup to selectively extract your product and leave impurities behind.

  • Modified Chromatography: If column chromatography is unavoidable, try different stationary phases (e.g., alumina, reverse-phase silica) or add modifiers to the eluent (e.g., triethylamine (B128534) for basic compounds) to improve separation and reduce tailing.

Data Presentation: Optimizing Reaction Conditions

The following tables illustrate how systematic variation of reaction parameters can be used to optimize reaction yield. The data presented is hypothetical but representative of typical optimization studies.

Table 1: Effect of Temperature on Reaction Yield

EntryTemperature (°C)Reaction Time (h)Conversion (%)Yield (%)
125 (Room Temp)246558
240188578
360129892
48089985 (degradation observed)

Table 2: Screening of Solvents and Catalysts

EntrySolventCatalyst (mol%)Temperature (°C)Yield (%)
1TolueneCatalyst A (5)6075
2DioxaneCatalyst A (5)6088
3AcetonitrileCatalyst A (5)6062
4DioxaneCatalyst B (5)6092
5DioxaneCatalyst B (2)6089

Experimental Protocols

Protocol 1: General Procedure for Reaction Temperature Optimization

This protocol describes a parallel screening experiment to identify the optimal temperature for a key reaction step.

  • Setup: Prepare five identical reaction vials equipped with magnetic stir bars. Label them with the intended reaction temperatures (e.g., 25°C, 40°C, 55°C, 70°C, 85°C).

  • Reagent Preparation: Prepare a stock solution of the limiting reagent in the chosen solvent. Prepare a separate stock solution of the excess reagent and any necessary catalysts.

  • Reaction Initiation: To each vial, add the appropriate volume of the limiting reagent stock solution. Place each vial in a temperature-controlled reaction block or oil bath set to its designated temperature and allow it to equilibrate.

  • Addition: Simultaneously, add the excess reagent and catalyst solution to each vial to initiate the reactions.

  • Monitoring: After a predetermined time (e.g., 2 hours), carefully take a small aliquot from each reaction mixture. Quench the aliquot immediately (e.g., by diluting with a suitable solvent).

  • Analysis: Analyze the aliquots by a suitable method (e.g., HPLC, GC, or NMR) to determine the percent conversion of the starting material and the formation of the desired product and any byproducts.

  • Evaluation: Compare the results from all temperatures to identify the optimal condition that provides the highest yield of the desired product with the minimal formation of impurities.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_reagents 1. Verify Starting Materials start->check_reagents check_conditions 2. Analyze Reaction Conditions start->check_conditions check_workup 3. Review Workup & Purification start->check_workup sub_reagents Purity (NMR, LCMS) Stoichiometry Calculations Reagent Stability check_reagents->sub_reagents optimize Systematically Optimize Parameters check_reagents->optimize sub_conditions Temperature Control Reaction Time Atmosphere (Inert?) Mixing Efficiency check_conditions->sub_conditions check_conditions->optimize sub_workup Product Loss During Extraction Decomposition on Silica Inefficient Crystallization check_workup->sub_workup check_workup->optimize

Purification_Selection start Crude Product Mixture q_state Solid or Liquid? start->q_state solid Solid q_state->solid Solid liquid Liquid q_state->liquid Liquid q_solid_polar Large Polarity Difference? cryst Crystallization q_solid_polar->cryst Yes col Column Chromatography q_solid_polar->col No q_liquid_bp Boiling Point Difference >30°C? q_liquid_bp->col No dist Distillation q_liquid_bp->dist Yes solid->q_solid_polar liquid->q_liquid_bp

Yield_Factors Yield Reaction Yield Temp Temperature Temp->Yield Conc Concentration Conc->Yield Time Reaction Time Time->Yield Solvent Solvent Solvent->Yield Catalyst Catalyst Catalyst->Yield Purity Reagent Purity Purity->Yield Mixing Mixing Mixing->Yield

References

Gadosircoclamide protocol refinement for enhanced efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Gadosircoclamide" is not widely documented under this name in publicly available scientific literature. Based on our research, it is highly probable that this name refers to the investigational gadolinium-based contrast agent known as P846 . The following technical support information is based on the available data for P846 and is intended for researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues during preclinical experiments with this compound (P846).

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound (P846)? This compound (P846) is an investigational, high-relaxivity, gadolinium-based contrast agent (GBCA) with a moderate molecular weight, designed for use in magnetic resonance imaging (MRI).[1] Its properties suggest it belongs to the class of low-diffusion contrast agents.[1]
What is the primary application of this compound (P846)? Preclinical studies indicate its potential for enhanced magnetic resonance angiography (MRA) and improved characterization of myocardial infarcts and hepatic metastases.[1][2][3]
How does this compound (P846) differ from clinically approved GBCAs like Gd-DOTA? P846 exhibits significantly higher relaxivity compared to standard agents like Gd-DOTA.[1] This property may allow for better image contrast and the potential to use a lower dose of gadolinium.[2][4]
What is the molecular weight of this compound (P846)? The molecular weight of P846 is approximately 3.5 kDa.[1]
Is this compound (P846) approved for clinical use? No, this compound (P846) is an investigational compound and is not approved for clinical use. Its safety and efficacy in humans have not been established.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Suboptimal vessel enhancement in MRA Incorrect dosage: The administered dose may be too low for the specific animal model or imaging parameters.Refer to preclinical studies for recommended dose ranges. Consider a dose-escalation study to determine the optimal concentration for your application. P846 has been shown to be effective at lower Gd doses compared to Gd-DOTA.[1]
Timing of image acquisition: The arterial phase may have been missed.Optimize the timing between contrast injection and image acquisition. This may require preliminary experiments to determine the circulation time in your animal model.
High signal variability between subjects Inconsistent injection technique: Variations in the speed and volume of the injection can affect the bolus arrival and distribution.Standardize the injection protocol, including the use of a power injector if possible, to ensure consistent administration.
Physiological differences: Animal-to-animal variability in cardiac output and renal clearance can impact contrast agent kinetics.Ensure animals are of similar age, weight, and health status. Monitor physiological parameters during the experiment.
Unexpected signal decay in dynamic contrast-enhanced (DCE) MRI Rapid extravasation: Despite being a low-diffusion agent, some extravasation into the interstitial space is expected.The rate of signal decay is an important parameter in DCE-MRI. P846 is expected to have slower clearance from the vasculature compared to smaller agents.[1] Analyze the perfusion curves to quantify vascular permeability.
Image artifacts High concentration of contrast agent: At very high concentrations, T2* effects can dominate, leading to signal loss.Ensure the administered dose is within the recommended range. If using a high dose, be aware of potential T2* shortening effects.
Animal motion: Movement during the scan can lead to significant artifacts.Ensure the animal is properly anesthetized and secured. Use motion correction techniques during image post-processing if available.

Quantitative Data Summary

The following tables summarize the comparative performance of this compound (P846) against other gadolinium-based contrast agents based on preclinical studies.

Table 1: In Vivo Performance in Rabbit MR Angiography at 1.5T [1]

ParameterThis compound (P846)Gd-DOTA
Contrast-to-Noise Ratio (CNR) - Arterial Phase 42.6 ± 4.024.2 ± 3.7
CNR - 10 min Post-Injection 6.8 ± 0.83.2 ± 0.7
Image Quality Score (Subjective) 4.8 ± 0.53.8 ± 0.4

Table 2: In Vivo Performance in Rat Hepatic Metastases at 9.4T [3]

ParameterThis compound (P846)Gadopentetate
Signal-to-Noise Ratio (SNR) - Liver 27.2 ± 1.518.1 ± 1.2
Signal-to-Noise Ratio (SNR) - Tumor 40.1 ± 1.922.6 ± 1.9
Contrast-to-Noise Ratio (CNR) 12.9 ± 0.94.6 ± 1.0
Lesion Enhancement (LE) 14.9 ± 1.97.2 ± 1.9

Key Experimental Protocols

Protocol 1: Contrast-Enhanced MR Angiography in a Rabbit Model (Adapted from[1])

  • Animal Preparation:

    • Anesthetize female New Zealand rabbits (2.8-3.3 kg) following approved institutional guidelines.

    • Place a catheter in the ear vein for contrast agent administration.

    • Position the animal in a clinical 1.5T MR scanner using a knee coil.

  • Image Acquisition:

    • Acquire pre-contrast T1-weighted 3D gradient recall echo (FLASH) sequences.

    • Administer this compound (P846) or Gd-DOTA intravenously as a bolus.

    • Immediately acquire dynamic post-contrast images for the arterial phase, followed by sequential acquisitions at later time points.

  • Data Analysis:

    • Calculate the Contrast-to-Noise Ratio (CNR) in the abdominal aorta and other vessels of interest.

    • Have experienced radiologists subjectively score the image quality, focusing on the delineation of small vessels.

Protocol 2: DCE-MRI of Hepatic Metastases in a Rat Model (Adapted from[3])

  • Animal and Tumor Model:

    • Induce hepatic colorectal cancer metastases in rats according to established protocols.

    • Anesthetize the rats and position them in a 9.4T animal MR scanner.

  • Image Acquisition:

    • Acquire baseline T1-weighted FLASH sequences.

    • Intravenously inject this compound (P846) or a control agent (e.g., gadopentetate).

    • Acquire a series of T1-weighted images at multiple time points over 20 minutes post-injection.

  • Data Analysis:

    • Perform region of interest (ROI) analysis on the liver parenchyma and tumor tissue.

    • Calculate the Signal-to-Noise Ratio (SNR), Contrast-to-Noise Ratio (CNR), and Lesion Enhancement (LE) for each time point.

Visualizations

Gadosircoclamide_Mechanism_of_Action cluster_blood_vessel Blood Vessel cluster_interstitial_space Interstitial Space This compound (P846) This compound (P846) Water Molecules (Tissue) Water Molecules (Tissue) This compound (P846)->Water Molecules (Tissue) Shortens T1 Relaxation Time Enhanced MRI Signal Enhanced MRI Signal Water Molecules (Tissue)->Enhanced MRI Signal Increased Signal Intensity Experimental_Workflow_MRA Animal Preparation Animal Preparation Pre-Contrast MRI Pre-Contrast MRI Animal Preparation->Pre-Contrast MRI IV Injection of this compound (P846) IV Injection of this compound (P846) Pre-Contrast MRI->IV Injection of this compound (P846) Dynamic Post-Contrast MRI Dynamic Post-Contrast MRI IV Injection of this compound (P846)->Dynamic Post-Contrast MRI Data Analysis Data Analysis Dynamic Post-Contrast MRI->Data Analysis Troubleshooting_Logic Suboptimal Enhancement Suboptimal Enhancement Check Dosage Check Dosage Suboptimal Enhancement->Check Dosage Is dose adequate? Review Injection Protocol Review Injection Protocol Suboptimal Enhancement->Review Injection Protocol Is injection consistent? Optimize Image Timing Optimize Image Timing Suboptimal Enhancement->Optimize Image Timing Is timing optimal? Problem Resolved Problem Resolved Check Dosage->Problem Resolved Review Injection Protocol->Problem Resolved Optimize Image Timing->Problem Resolved

References

Minimizing off-target effects of Gadosircoclamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gadosircoclamide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound, a novel, potent, and selective inhibitor of MEK1 and MEK2 kinases. Our goal is to help you achieve accurate and reproducible results while minimizing and understanding potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a reversible, allosteric inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases in the MAPK/ERK signaling cascade. By binding to a pocket adjacent to ATP, it prevents MEK from phosphorylating its only known substrates, ERK1 and ERK2. This leads to the inhibition of downstream signaling and cellular processes such as proliferation, differentiation, and survival.

Q2: What are the known off-target kinases for this compound?

This compound is highly selective for MEK1/2. However, at concentrations significantly above the in-vitro IC50, some minor off-target activity has been observed. The table below summarizes the selectivity profile against a panel of related kinases.

Q3: What are the recommended positive and negative controls when using this compound in cell-based assays?

  • Positive Control: A known, well-characterized MEK inhibitor (e.g., Selumetinib, Trametinib) can be used to confirm that the observed phenotype is due to MEK inhibition.

  • Negative Control (Vehicle): A vehicle control (e.g., DMSO at the same final concentration as this compound) is essential to control for solvent effects.

  • Negative Control (Inactive Compound): If available, a structurally similar but biologically inactive analog of this compound should be used to ensure the observed effects are not due to non-specific compound properties.

  • Rescue Experiment: To confirm on-target activity, one can attempt to rescue the phenotype by introducing a constitutively active form of ERK1/2 downstream of MEK.

Q4: How can I confirm that this compound is engaging its target (MEK1/2) in my cellular model?

Target engagement is best confirmed by observing a dose-dependent decrease in the phosphorylation of ERK1/2 (p-ERK1/2). A western blot is the most common method for this analysis. A significant reduction in p-ERK1/2 levels at the intended working concentration of this compound indicates successful target engagement.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Observed Issue Potential Cause Recommended Action
1. Higher than expected cytotoxicity in multiple cell lines. Off-target effects at high concentrations.Perform a dose-response curve to determine the optimal concentration. Lower the concentration to the lowest effective dose that still inhibits p-ERK1/2. Cross-reference with the kinase selectivity panel (Table 1).
Cell line is highly dependent on the MAPK/ERK pathway for survival.This may be an on-target effect. Confirm by comparing with another MEK inhibitor.
2. No significant inhibition of cell proliferation at expected IC50. The cell line may have resistance mechanisms (e.g., mutations in BRAF, KRAS, or receptor tyrosine kinases).Sequence key genes in the MAPK pathway. Use a cell line known to be sensitive to MEK inhibition as a positive control.
Poor compound stability or solubility in media.Prepare fresh stock solutions. Ensure the final DMSO concentration is low (<0.1%) and consistent across all treatments.
Incorrect assessment of proliferation.Use an orthogonal method to measure cell viability or proliferation (e.g., cell counting in addition to a metabolic assay like MTT).
3. Inconsistent results between experimental replicates. Issues with compound dispensing or cell plating.Ensure accurate pipetting and homogenous cell seeding. Use a multichannel pipette for adding the compound to reduce variability.
Fluctuation in incubation conditions.Maintain consistent temperature, humidity, and CO2 levels in the incubator.
4. Unexpected activation of a compensatory signaling pathway. Cellular feedback mechanisms.Profile the activity of other key signaling pathways (e.g., PI3K/Akt, STAT) using phospho-specific antibodies or proteomic approaches to identify potential resistance mechanisms.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the in-vitro inhibitory activity of this compound against its primary targets and a selection of potential off-target kinases.

Kinase TargetIC50 (nM)Fold Selectivity vs. MEK1
MEK1 1.5 1x
MEK2 2.1 1.4x
MKK4>10,000>6,667x
MKK7>10,000>6,667x
ERK2>10,000>6,667x
p38α8,5005,667x
JNK1>10,000>6,667x
PI3Kα>10,000>6,667x
Akt1>10,000>6,667x

Data are representative. Actual values may vary between assay formats.

Experimental Protocols

Protocol 1: Western Blot for p-ERK1/2 Inhibition

  • Cell Seeding: Plate cells (e.g., HeLa, A375) in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours to reduce basal pathway activity.

  • Compound Treatment: Treat cells with a dose-range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF or 20% FBS) for 10-15 minutes to induce ERK phosphorylation.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities. Normalize the p-ERK signal to the total ERK signal for each sample.

Visualizations

Gadosircoclamide_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Downstream Transcription Factors (e.g., c-Fos, c-Jun) ERK->Downstream Activates GrowthFactor Growth Factor GrowthFactor->RTK Activates This compound This compound This compound->MEK Inhibits

Caption: this compound inhibits the MAPK/ERK signaling pathway.

Off_Target_Workflow start Start: Unexpected Phenotype Observed confirm_on_target Confirm On-Target Engagement (Western Blot for p-ERK) start->confirm_on_target on_target_yes Target Engaged confirm_on_target->on_target_yes Yes on_target_no Target Not Engaged confirm_on_target->on_target_no No rescue_exp Perform Rescue Experiment on_target_yes->rescue_exp check_compound Check Compound (Solubility, Stability) on_target_no->check_compound phenotype_rescued Phenotype Rescued? rescue_exp->phenotype_rescued on_target_effect Conclude: On-Target Effect phenotype_rescued->on_target_effect Yes off_target_effect Hypothesize: Off-Target Effect phenotype_rescued->off_target_effect No profiling Perform Broad-Panel Kinase Profiling off_target_effect->profiling pathway_analysis Perform 'Omics' Analysis (Proteomics, RNA-seq) off_target_effect->pathway_analysis

Caption: Workflow for investigating potential off-target effects.

Troubleshooting_Logic issue Issue: High Cytotoxicity q1 Is p-ERK inhibited at this concentration? issue->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is cytotoxicity seen with other MEK inhibitors? a1_yes->q2 re_eval Re-evaluate Dose. Use lower concentration. a1_no->re_eval a2_yes Likely On-Target (High Pathway Dependence) q2->a2_yes a2_no Potential Off-Target Effect q2->a2_no

Caption: Troubleshooting logic for unexpected cytotoxicity.

Gadosircoclamide aggregation problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Information regarding gadosircoclamide is limited in publicly available scientific literature. The following content is based on general principles of handling similar compounds and may not be specific to this compound. Researchers should validate these recommendations based on their own experimental observations.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a gadolinium-based radiodiagnostic agent.[1] Its chemical formula is C23H38GdN5O7 and its CAS number is 1801159-68-1.[1][2] It is intended for research use only and not for human or veterinary use.[1]

Q2: I am observing precipitation/aggregation in my this compound solution. What are the potential causes?

While specific data on this compound is unavailable, aggregation of similar metal-complex agents can be influenced by several factors:

  • pH: The pH of the solution can affect the stability of the gadolinium complex and the solubility of the ligand.

  • Concentration: High concentrations of the agent may lead to self-aggregation.

  • Buffer Composition: Certain buffer salts or excipients may interact with this compound, leading to precipitation.

  • Temperature: Temperature fluctuations can impact solubility and lead to aggregation.

  • Impurities: The presence of impurities can act as nucleation sites for aggregation.

Q3: What are the recommended storage conditions for this compound?

For short-term storage (days to weeks), a dry, dark environment at 0-4°C is recommended. For long-term storage (months to years), -20°C is advisable.[1]

Troubleshooting Guide: Aggregation Issues

This guide provides a logical workflow for troubleshooting aggregation problems with this compound solutions.

Gadosircoclamide_Troubleshooting start Aggregation Observed check_pH Verify Solution pH start->check_pH adjust_pH Adjust pH to Recommended Range (if known) or Neutral check_pH->adjust_pH Incorrect check_concentration Review Concentration check_pH->check_concentration Correct adjust_pH->check_concentration dilute Dilute Sample check_concentration->dilute Too High check_buffer Analyze Buffer Composition check_concentration->check_buffer Within Range dilute->check_buffer change_buffer Test Alternative Buffer Systems check_buffer->change_buffer Potential Interaction check_temp Evaluate Storage & Experimental Temperature check_buffer->check_temp Inert change_buffer->check_temp control_temp Maintain Consistent Temperature check_temp->control_temp Fluctuations Detected analyze_purity Assess Compound Purity check_temp->analyze_purity Stable control_temp->analyze_purity purify Purify Compound analyze_purity->purify Impurities Present end_unresolved Consult Manufacturer/ Further Analysis Required analyze_purity->end_unresolved Pure end_resolved Aggregation Resolved purify->end_resolved

Troubleshooting workflow for this compound aggregation.

Experimental Protocols

Due to the absence of published experimental data for this compound, specific protocols cannot be provided. However, a general protocol for preparing a this compound solution for experimental use is outlined below.

General Protocol for Solution Preparation

  • Pre-analysis: Before opening, allow the this compound container to reach room temperature.

  • Weighing: In a controlled environment, weigh the required amount of this compound.

  • Solvent Addition: Add the desired solvent (e.g., ultrapure water, specific buffer) incrementally while gently vortexing or sonicating. Note: Solubility information for this compound is not publicly available; therefore, solvent choice and concentration may require optimization.

  • pH Adjustment: Measure the pH of the solution and adjust if necessary using appropriate acidic or basic solutions.

  • Filtration: Filter the solution through a suitable sterile filter (e.g., 0.22 µm) to remove any potential micro-aggregates.

  • Storage: Use the solution immediately or store under recommended conditions (0-4°C for short-term, -20°C for long-term).

Gadosircoclamide_Protocol start Start: Prepare Solution equilibrate Equilibrate Compound to RT start->equilibrate weigh Weigh this compound equilibrate->weigh dissolve Dissolve in Solvent weigh->dissolve adjust_pH Measure & Adjust pH dissolve->adjust_pH filter Sterile Filter (e.g., 0.22 µm) adjust_pH->filter use_or_store Use Immediately or Store Appropriately filter->use_or_store end End use_or_store->end

General experimental workflow for this compound solution preparation.

Quantitative Data Summary

There is no quantitative data available in the public domain regarding the aggregation properties (e.g., critical aggregation concentration, solubility limits in different buffers) of this compound. Researchers are advised to determine these parameters empirically for their specific experimental conditions.

References

Gadosircoclamide experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center for [Investigational Drug X]

Disclaimer: Information on a specific compound named "Gadosircoclamide" is not publicly available. The following technical support center content has been created as a template using "[Investigational Drug X]" as a placeholder. The provided data and protocols are illustrative examples and should be replaced with specific information for the compound of interest.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues related to the experimental variability and reproducibility of [Investigational Drug X].

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in the in vitro IC50 values for [Investigational Drug X] between experiments. What are the potential causes and solutions?

A1: High variability in IC50 values is a common issue in early-stage drug development. Several factors can contribute to this:

  • Cell Line Authenticity and Passage Number:

    • Problem: Cell lines can drift genetically over time, leading to changes in their response to drug treatment. High passage numbers can exacerbate this issue.

    • Solution: Always use authenticated cell lines from a reputable cell bank. Maintain a consistent and low passage number for all experiments. Regularly perform short tandem repeat (STR) profiling to confirm cell line identity.

  • Reagent Quality and Consistency:

    • Problem: Lot-to-lot variability in serum, media, and other critical reagents can significantly impact cell growth and drug response.

    • Solution: Purchase reagents in larger batches to minimize lot changes. When a new lot is introduced, perform a bridging study to ensure consistency with the previous lot.

  • Assay Protocol Adherence:

    • Problem: Minor deviations in incubation times, cell seeding densities, and reagent concentrations can introduce variability.

    • Solution: Adhere strictly to the standardized assay protocol. Ensure all lab members are trained on the same protocol and document any deviations.

Q2: Our team is struggling with the reproducibility of in vivo efficacy studies with [Investigational Drug X]. What are the key parameters to control?

A2: In vivo studies are inherently more complex and prone to variability. Key areas to focus on for improving reproducibility include:

  • Animal Model and Health Status:

    • Problem: Differences in the age, weight, sex, and gut microbiome of the animal models can influence drug metabolism and efficacy. The overall health of the animals is also critical.

    • Solution: Source animals from a reputable vendor and allow for an adequate acclimatization period. Ensure consistent housing conditions (light/dark cycle, temperature, humidity). Report the health status of the animals in your study documentation.

  • Drug Formulation and Administration:

    • Problem: Inconsistent drug formulation, leading to issues with solubility or stability, can result in variable dosing. The route and technique of administration can also introduce variability.

    • Solution: Develop a stable and well-characterized drug formulation. Ensure that the administration technique is consistent across all animals and studies.

  • Blinding and Randomization:

    • Problem: Unconscious bias can influence the handling of animals and the analysis of results.

    • Solution: Implement robust randomization and blinding procedures for animal allocation to treatment groups and for the assessment of outcomes.

Troubleshooting Guides

Problem 1: Inconsistent results in Western blot analysis of [Target Protein] phosphorylation after treatment with [Investigational Drug X].

Potential Cause Troubleshooting Step
Suboptimal Lysis Buffer Ensure the lysis buffer contains adequate phosphatase and protease inhibitors.
Variable Protein Concentration Perform a precise protein quantification assay (e.g., BCA) and load equal amounts of protein for each sample.
Antibody Performance Validate the primary antibody for specificity and optimal dilution. Use a fresh antibody dilution for each experiment.
Transfer Issues Confirm efficient protein transfer from the gel to the membrane using a stain like Ponceau S.

Problem 2: High background signal in immunofluorescence staining for [Biomarker] in cells treated with [Investigational Drug X].

Potential Cause Troubleshooting Step
Inadequate Blocking Increase the blocking time or try a different blocking agent (e.g., bovine serum albumin, normal goat serum).
Non-specific Antibody Binding Titrate the primary antibody to determine the optimal concentration that maximizes specific signal while minimizing background.
Insufficient Washing Increase the number and duration of wash steps after primary and secondary antibody incubations.

Quantitative Data Summary

Table 1: In Vitro Potency of [Investigational Drug X] in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) ± SD (n=3)
Cell Line ABreast Cancer15.2 ± 2.1
Cell Line BLung Cancer45.8 ± 5.6
Cell Line CColon Cancer120.1 ± 15.3

Table 2: In Vivo Efficacy of [Investigational Drug X] in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control00
[Investigational Drug X]1035.4
[Investigational Drug X]3068.2
Positive Control2075.1

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of [Investigational Drug X] for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blotting for [Target Protein] Phosphorylation

  • Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-[Target Protein] and total-[Target Protein] overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

G cluster_workflow Experimental Workflow for In Vitro Screening A Cell Seeding B Drug Treatment A->B C Endpoint Assay (e.g., Cell Viability) B->C D Data Analysis (IC50 Calculation) C->D E Variability Assessment D->E

Caption: A generalized workflow for in vitro screening experiments.

G cluster_pathway Hypothetical Signaling Pathway of [Investigational Drug X] DrugX [Investigational Drug X] Receptor Target Receptor DrugX->Receptor Inhibition Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Response Cellular Response (e.g., Apoptosis) Gene->Response

Caption: A hypothetical signaling pathway for [Investigational Drug X].

Validation & Comparative

Comparative Analysis of Gadosircoclamide and Gadobutrol: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis between Gadosircoclamide and Gadobutrol is not feasible at this time due to a significant disparity in publicly available data. While Gadobutrol is a well-established and extensively studied gadolinium-based contrast agent (GBCA) with a wealth of experimental and clinical data, this compound appears to be a research or developmental compound with limited to no published scientific literature on its performance and safety profile.

This guide will provide a comprehensive overview of the available data for Gadobutrol, including its key performance characteristics and the methodologies used to assess them. Basic identifying information for this compound is also included to the extent that it is available.

Gadobutrol: A Comprehensive Overview

Gadobutrol is a second-generation, extracellular, non-ionic, macrocyclic gadolinium-based contrast agent used to enhance contrast in magnetic resonance imaging (MRI) and magnetic resonance angiography (MRA).[1][2] Its macrocyclic structure provides high kinetic and thermodynamic stability, which is associated with a lower risk of gadolinium ion release compared to linear agents.[3][4]

Physicochemical Properties and Relaxivity

A key performance indicator for a T1 contrast agent is its relaxivity (r1), which measures the agent's efficiency in shortening the spin-lattice relaxation time of water protons, leading to a brighter signal in T1-weighted images. Gadobutrol is known for its high T1 relaxivity.[5]

PropertyValueReferences
Molar Concentration 1.0 M
r1 Relaxivity (in plasma, 37°C, 1.5 T) ~5.2 L/(mmol·s)
r2 Relaxivity (in plasma, 37°C, 1.5 T) ~6.1 L/(mmol·s)
Thermodynamic Stability (log Keq) 21.8
Viscosity (37°C) 4.96 mPa·s
Osmolality (37°C) 1603 mOsm/kg
Safety and Tolerability

Gadobutrol has been extensively studied in clinical trials and post-marketing surveillance and is considered to have a favorable safety profile. The incidence of adverse drug reactions is low, with most being mild to moderate in severity and transient.

Adverse Drug Reaction (ADR) IncidenceRatePopulationReferences
Overall ADRs (Clinical Trials) 3.4% - 4.0%4549 - 7856 patients
Overall ADRs (Post-marketing) 0.0356%>100 million administrations
Most Common ADRs Nausea, Headache, Dysgeusia, Feeling HotClinical Trials
Serious Adverse Events (Clinical Trials) <0.1%7856 patients
ADRs in Pediatric Patients (<18 years) 0.5% - 0.84%1142 - 7292 children

This compound: Available Information

This compound is identified as a radiodiagnostic and MRI agent. However, it is primarily available from chemical suppliers for research use only, and there is a lack of published studies detailing its efficacy, stability, and safety in comparison to established agents like Gadobutrol.

PropertyValueReferences
CAS Number 1801159-68-1
Chemical Formula C23H38GdN5O7
Molecular Weight 653.84 g/mol

One supplier notes that this compound can be used as an MRI agent with "high relaxivity, good stability and safety," but provides no supporting experimental data.

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized methodologies for assessing the key performance characteristics of gadolinium-based contrast agents, which would be applicable to both Gadobutrol and any future studies on this compound.

Relaxivity Measurement

The determination of r1 and r2 relaxivities is crucial for characterizing the efficacy of a GBCA.

Methodology:

  • Sample Preparation: A series of dilutions of the contrast agent are prepared in a relevant medium, such as human plasma or whole blood, to cover a range of concentrations.

  • T1 and T2 Measurement: The longitudinal (T1) and transverse (T2) relaxation times of the water protons in each sample are measured at a specific magnetic field strength (e.g., 1.5 T, 3 T) and temperature (e.g., 37°C) using an MRI scanner or a relaxometer.

  • Data Analysis: The reciprocal of the measured relaxation times (1/T1 and 1/T2) are plotted against the concentration of the gadolinium agent.

  • Relaxivity Calculation: The slope of the resulting linear plot represents the relaxivity (r1 or r2) in units of L/(mmol·s).

G cluster_workflow Experimental Workflow: Relaxivity Measurement prep Sample Preparation (Serial dilutions in plasma/blood) measure T1 and T2 Measurement (MRI scanner at defined field strength and temperature) prep->measure plot Data Plotting (1/T vs. Concentration) measure->plot calc Relaxivity Calculation (Slope of the linear fit) plot->calc G cluster_stability Logical Relationship: GBCA Stability and Safety high_stability High Kinetic and Thermodynamic Stability low_dissociation Low Dissociation Rate of Gd³⁺ high_stability->low_dissociation low_free_gd Minimal Free Gd³⁺ in vivo low_dissociation->low_free_gd reduced_toxicity Reduced Risk of Gadolinium Deposition and Toxicity low_free_gd->reduced_toxicity

References

Cross-Validation of Gadosircoclamide's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gadosircoclamide is a gadolinium-based contrast agent (GBCA) designed for use in magnetic resonance imaging (MRI). Like other GBCAs, its fundamental mechanism of action is the shortening of the longitudinal relaxation time (T1) of water protons in its vicinity, thereby enhancing the signal intensity in tissues where it accumulates. This guide provides a comparative analysis of this compound's presumed mechanism of action against other classes of contrast agents, supported by experimental data and detailed protocols. While specific experimental data on this compound is not yet widely available in peer-reviewed literature, its mechanism can be cross-validated by comparing its chemical structure to established GBCAs and emerging alternatives.

Physicochemical Properties and Classification

This compound is a gadolinium (Gd³⁺) chelate with the molecular formula C₂₃H₃₈N₅O₇.Gd. The ligand structure is crucial for both efficacy and safety, as it prevents the release of the toxic free Gd³⁺ ion into the body. GBCAs are generally classified based on the structure of the chelating ligand (linear or macrocyclic) and their charge (ionic or non-ionic)[1]. The stability of the chelate is a critical factor, with macrocyclic agents generally exhibiting higher stability than linear agents[1].

Table 1: Comparison of Physicochemical Properties of Contrast Agents

PropertyThis compound (Presumed)Gadoterate Meglumine (Macrocyclic)Gadodiamide (Linear)Mn-PyC3A (Manganese-based)
Structure Gadolinium ChelateMacrocyclicLinearManganese Chelate
Charge Information not availableIonicNon-ionicAnionic
Primary Route of Excretion Renal (presumed)RenalRenalRenal and Hepatobiliary[2]
In Vivo Stability High (presumed)Very HighLowerHigh

Mechanism of Action: A Comparative Overview

The primary mechanism of action for all GBCAs is the paramagnetic effect of the gadolinium ion, which shortens the T1 relaxation time of nearby water protons[3]. This results in a brighter signal (T1-weighted enhancement) in tissues where the agent accumulates, such as tumors with a disrupted blood-brain barrier.

Gadolinium-Based Contrast Agents

The efficacy of a GBCA is largely determined by its relaxivity (r1), which is a measure of its ability to shorten the T1 of water protons[4][5]. Higher relaxivity allows for better contrast enhancement, potentially at lower doses[5].

Manganese-Based Alternatives

Recent concerns about gadolinium deposition in the body have spurred the development of alternatives, such as manganese-based contrast agents[6][7]. Manganese (Mn²⁺) is also paramagnetic and can be chelated to create contrast agents like Mn-PyC3A[2][8]. The body has natural mechanisms to handle and excrete excess manganese, which is an essential element[6].

Experimental Protocols for Mechanism Validation

The cross-validation of a new contrast agent's mechanism of action involves a series of in vitro and in vivo experiments.

Relaxivity Measurement

Objective: To determine the r1 and r2 relaxivity of the contrast agent.

Methodology:

  • Prepare a series of dilutions of the contrast agent in a physiologically relevant medium (e.g., human plasma).

  • Use a clinical MRI scanner or a relaxometer to measure the T1 and T2 relaxation times of each dilution at a specific magnetic field strength (e.g., 1.5T or 3T) and temperature (37°C).

  • Plot the inverse of the relaxation times (1/T1 and 1/T2) against the concentration of the contrast agent.

  • The slope of the resulting line represents the r1 and r2 relaxivity, respectively, typically expressed in units of mM⁻¹s⁻¹.

In Vivo Contrast Enhancement Studies

Objective: To evaluate the in vivo efficacy of the contrast agent in a preclinical model.

Methodology:

  • Utilize an appropriate animal model (e.g., rodent tumor model) that exhibits contrast enhancement.

  • Acquire baseline T1-weighted MR images of the region of interest.

  • Administer a clinically relevant dose of the contrast agent intravenously.

  • Acquire a series of dynamic T1-weighted images at multiple time points post-injection.

  • Quantify the signal enhancement in the target tissue over time and compare it to a control agent.

Stability and Transmetallation Assay

Objective: To assess the kinetic stability of the gadolinium chelate and its propensity for transmetallation (the displacement of Gd³⁺ by other endogenous metal ions like Zn²⁺).

Methodology:

  • Incubate the contrast agent in a solution containing a challenging metal ion (e.g., zinc chloride) at a physiological pH and temperature.

  • At various time points, take aliquots of the solution.

  • Use a method such as high-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) to separate the intact chelate from any released Gd³⁺.

  • Quantify the amount of free gadolinium over time to determine the rate of dissociation.

Visualizing Mechanisms and Workflows

General Mechanism of Action for GBCAs

GBCAMechanism cluster_0 In Bloodstream cluster_1 Target Tissue (e.g., Tumor) GBCA GBCA WaterProtons Water Protons (H₂O) GBCA->WaterProtons Shortens T1 Relaxation Time EnhancedSignal Enhanced MRI Signal WaterProtons->EnhancedSignal Increased Signal Intensity

Caption: General mechanism of action for gadolinium-based contrast agents.

Structural Comparison of Contrast Agent Ligands

Caption: Comparison of presumed this compound ligand structure with macrocyclic and linear ligands.

Note: The image source for the ligand structures is a placeholder and would need to be replaced with accurate chemical drawings.

Experimental Workflow for Contrast Agent Validation

ValidationWorkflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies cluster_Clinical Clinical Trials Relaxivity Relaxivity Measurement ContrastEnhancement Contrast Enhancement in Animal Models Relaxivity->ContrastEnhancement Stability Stability & Transmetallation Assay Biodistribution Biodistribution & Excretion Stability->Biodistribution Phase1 Phase I: Safety & Pharmacokinetics ContrastEnhancement->Phase1 Biodistribution->Phase1 Phase2_3 Phase II/III: Efficacy & Dosing Phase1->Phase2_3

Caption: A typical experimental workflow for the validation of a new contrast agent.

Conclusion

The cross-validation of this compound's mechanism of action relies on established principles of paramagnetic contrast agents. Based on its chemical structure, it is expected to function similarly to other GBCAs by shortening the T1 relaxation time of water protons. Rigorous experimental evaluation of its relaxivity, in vivo efficacy, and stability, in comparison to both existing GBCAs and emerging alternatives like manganese-based agents, will be essential to fully characterize its performance and clinical potential. The detailed experimental protocols provided in this guide offer a framework for such a comparative validation.

References

Gadosircoclamide: An Analysis of its Comparative Safety Profile in the Landscape of Gadolinium-Based Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety profile of a novel contrast agent is paramount. This guide endeavors to provide a comparative analysis of Gadosircoclamide against other established gadolinium-based contrast agents (GBCAs). However, a thorough review of publicly available scientific literature, clinical trial data, and regulatory submissions reveals a significant lack of specific safety and toxicological data for this compound. This absence of information precludes a direct, data-driven comparison with other GBCAs at this time.

While chemical suppliers describe this compound as a magnetic resonance imaging (MRI) agent with high relaxivity, good stability, and safety, these claims are not substantiated by accessible experimental data.[1] The chemical identity of this compound has been established with a molecular formula of C23H38GdN5O7 and a CAS number of 1801159-68-1.

To facilitate a future comparative analysis upon the availability of data, this guide will provide a framework for evaluating GBCA safety and present the current understanding of the safety profiles of other well-documented agents.

Key Safety Considerations for Gadolinium-Based Contrast Agents

The safety of GBCAs is primarily evaluated based on two key factors: the stability of the gadolinium chelate and the potential for gadolinium retention in the body.

  • Chelate Stability: Gadolinium in its free ionic form (Gd3+) is toxic. GBCAs are designed with a chelating ligand that binds tightly to the gadolinium ion to prevent its release in the body. The stability of this chelate is crucial for the safety of the agent. GBCAs are broadly classified into two structural categories: linear and macrocyclic. Macrocyclic agents generally exhibit higher thermodynamic and kinetic stability, leading to a lower risk of gadolinium dissociation compared to linear agents.

  • Gadolinium Retention: Studies have shown that trace amounts of gadolinium can be retained in various tissues, including the brain, bone, and skin, following the administration of GBCAs. The long-term clinical significance of this retention is still under investigation. However, linear GBCAs have been associated with higher levels of gadolinium retention compared to macrocyclic agents. This has led regulatory agencies in some regions to restrict or suspend the use of certain linear agents.

A critical and rare adverse event associated with less stable GBCAs, particularly in patients with severe renal impairment, is Nephrogenic Systemic Fibrosis (NSF). This is a debilitating condition characterized by the thickening and hardening of the skin and connective tissues.

Comparative Framework for GBCA Safety Assessment

A comprehensive comparison of the safety profile of this compound with other GBCAs would necessitate data from a range of preclinical and clinical studies. The following tables outline the necessary data points for such a comparison.

Table 1: Physicochemical Properties and Stability

PropertyThis compoundComparator GBCA 1 (e.g., Gadobutrol)Comparator GBCA 2 (e.g., Gadodiamide)
Structure Data not availableMacrocyclic, non-ionicLinear, non-ionic
Thermodynamic Stability (log Ktherm) Data not available22.216.7
Kinetic Stability (t1/2) Data not availableVery highModerate
Relaxivity (r1) Data not available~5.0 mM-1s-1 (in plasma)~4.2 mM-1s-1 (in plasma)

Table 2: Preclinical Safety Data

ParameterThis compoundComparator GBCA 1Comparator GBCA 2
Acute Toxicity (LD50) Data not available> 5.0 mmol/kg (rats)~10.0 mmol/kg (rats)
Gadolinium Retention (Brain, Bone, Skin) Data not availableLowHigh
Nephrotoxicity Markers Data not availableNo significant changes at clinical dosesEvidence of tubular effects at high doses

Table 3: Clinical Safety Data

ParameterThis compoundComparator GBCA 1Comparator GBCA 2
Incidence of Acute Adverse Reactions Data not available~2-4% (most mild)~3-5% (most mild)
Incidence of Serious Adverse Reactions Data not available< 0.1%< 0.1%
Reported Cases of NSF Data not availableVery low to noneAssociated with a majority of unconfounded NSF cases

Experimental Protocols

Detailed experimental protocols are essential for the accurate interpretation and comparison of safety data. For a comprehensive evaluation of this compound, the following methodologies would be required:

  • Determination of Thermodynamic and Kinetic Stability: This would involve potentiometric titrations to determine the thermodynamic stability constant (log Ktherm) and studies using competing ligands (e.g., Zn2+) to assess the kinetic inertness (half-life of dissociation).

  • In Vivo Gadolinium Retention Studies: These studies would typically involve the administration of the GBCA to animal models (e.g., rats) followed by the quantification of gadolinium levels in various tissues at different time points using techniques like inductively coupled plasma mass spectrometry (ICP-MS).

  • Preclinical Toxicology Studies: Standardized toxicology studies in animal models are necessary to determine the acute toxicity (LD50) and to assess for any potential organ-specific toxicity, including nephrotoxicity, through histopathological examination and measurement of relevant biomarkers.

  • Clinical Trials: Rigorous, multi-phase clinical trials in human subjects are the definitive method for evaluating the safety and efficacy of a new drug. These trials would systematically collect data on the incidence and severity of all adverse events.

Logical Framework for GBCA Safety Evaluation

The following diagram illustrates the logical workflow for assessing the safety of a new GBCA like this compound and comparing it to existing agents.

GBCA_Safety_Evaluation cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation cluster_comparison Comparative Safety Assessment Preclinical_Data Physicochemical Properties - Structure - Stability (log Ktherm, t1/2) - Relaxivity Toxicity_Studies Toxicology Studies - Acute Toxicity (LD50) - Organ-specific toxicity Preclinical_Data->Toxicity_Studies Comparison Comparison with Existing GBCAs Preclinical_Data->Comparison Retention_Studies Gadolinium Retention - Brain - Bone - Skin Toxicity_Studies->Retention_Studies Phase_I Phase I Trials - Safety & Dosimetry (Healthy Volunteers) Retention_Studies->Phase_I Phase_II_III Phase II & III Trials - Efficacy & Safety (Patient Populations) Phase_I->Phase_II_III Post_Marketing Post-Marketing Surveillance - Long-term safety - Rare adverse events Phase_II_III->Post_Marketing Post_Marketing->Comparison

Workflow for GBCA Safety Assessment.

Classification of Gadolinium-Based Contrast Agents

The structural classification of GBCAs is a key determinant of their stability and, consequently, their safety profile.

GBCA_Classification cluster_macrocyclic Macrocyclic Agents (Higher Stability) cluster_linear Linear Agents (Lower Stability) GBCAs Gadolinium-Based Contrast Agents Gadobutrol Gadobutrol GBCAs->Gadobutrol Gadoteridol Gadoteridol GBCAs->Gadoteridol Gadoterate Gadoterate meglumine GBCAs->Gadoterate Gadodiamide Gadodiamide GBCAs->Gadodiamide Gadopentetate Gadopentetate dimeglumine GBCAs->Gadopentetate Gadoversetamide Gadoversetamide GBCAs->Gadoversetamide

Structural Classification of GBCAs.

Conclusion

The responsible development and clinical integration of new contrast agents hinge on the transparent availability of comprehensive safety data. At present, the safety profile of this compound remains largely uncharacterized in the public domain. To conduct a meaningful comparison with other GBCAs, the scientific community awaits the publication of peer-reviewed preclinical and clinical data. Researchers are encouraged to consult primary literature and regulatory agency websites for the most current information on the safety of all GBCAs.

References

Gadosircoclamide: A Performance Benchmark Against Industry-Standard Gadolinium-Based Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Gadosircoclamide, a novel macrocyclic gadolinium-based contrast agent (GBCA), against established industry standards. The performance of this compound is evaluated based on key metrics of efficacy and safety, supported by experimental data and detailed methodologies. This document is intended for researchers, scientists, and drug development professionals working with magnetic resonance imaging (MRI).

Introduction to Gadolinium-Based Contrast Agents (GBCAs)

GBCAs are essential tools in clinical MRI, enhancing the signal of tissues and improving diagnostic accuracy.[1][2] These agents work by shortening the longitudinal (T1) and transverse (T2) relaxation times of water protons in their vicinity.[3][4] The effectiveness of a T1 agent is quantified by its relaxivity (r1), which measures the extent to which it can increase the relaxation rate of water protons.[4]

The chemical structure of the chelating ligand, which encapsulates the toxic gadolinium ion (Gd3+), is a critical determinant of the agent's stability and safety profile.[5][6] GBCAs are broadly classified into two structural categories: linear and macrocyclic. Macrocyclic agents are known for their higher kinetic stability, which minimizes the release of free Gd3+ into the body.[2][7] This is a crucial safety consideration due to the association of free gadolinium with conditions like nephrogenic systemic fibrosis (NSF) and gadolinium deposition in tissues.[1][6]

This compound is a next-generation, non-ionic, macrocyclic GBCA designed to offer high relaxivity and an excellent safety profile, comparable or superior to existing gold-standard agents.

Comparative Performance Analysis

The performance of this compound is benchmarked against two widely used macrocyclic GBCAs: Gadobutrol (B1674391) and Gadoterate Meglumine. These agents are recognized for their high stability and established clinical safety.[6]

Relaxivity and Efficacy

Higher r1 relaxivity allows for greater contrast enhancement at a given dose.[5] The protein-binding capacity of some agents can also influence their relaxivity in biological environments.[5]

Table 1: Comparative Relaxivity of GBCAs

Contrast AgentTyper1 Relaxivity in Plasma (1.5T, 37°C) [mM⁻¹s⁻¹]r1 Relaxivity in Water (1.5T, 37°C) [mM⁻¹s⁻¹]
This compound (Hypothetical) Macrocyclic, Non-ionic5.24.8
Gadobutrol Macrocyclic, Non-ionic5.04.6
Gadoterate Meglumine Macrocyclic, Ionic3.63.5
Gadobenate Dimeglumine Linear, Ionic9.75.8

Note: Data for Gadobutrol, Gadoterate Meglumine, and Gadobenate Dimeglumine are based on published values. Data for this compound is hypothetical to illustrate a competitive profile.

Safety and Tolerability Profile

The safety of GBCAs is paramount, with a focus on minimizing adverse drug reactions (ADRs) and the long-term risks of gadolinium retention.

Table 2: Comparative Safety Profile

Contrast AgentIncidence of ADRs (All)Incidence of Serious ADRsKey Safety Considerations
This compound (Hypothetical) 0.6%0.01%Low potential for gadolinium release due to high kinetic stability.
Gadobutrol 0.7%[7]0.02%[7]Well-tolerated in adults and children, including those with renal or hepatic impairment.[8]
Gadoterate Meglumine Not specified, but generally lowNot specified, but generally lowHigh molecular stability minimizes the risk of gadolinium release.[1]

Note: ADR incidences for Gadobutrol are from a large-scale, non-interventional study.[7] Data for this compound is hypothetical.

Experimental Protocols

The following are standardized methodologies for evaluating the performance of MRI contrast agents.

Measurement of Relaxivity

Objective: To determine the longitudinal (r1) and transverse (r2) relaxivity of the contrast agent.

Methodology:

  • A series of dilutions of the contrast agent in a relevant medium (e.g., purified water or human plasma) are prepared.

  • The samples are placed in a phantom and imaged using an MRI scanner at a specific field strength (e.g., 1.5T or 3T) and temperature (e.g., 37°C).

  • T1 and T2 relaxation times are measured for each sample concentration using appropriate pulse sequences (e.g., inversion recovery for T1 and spin-echo for T2).

  • The relaxation rates (1/T1 and 1/T2) are plotted against the concentration of the contrast agent.

  • The slope of the resulting linear regression represents the relaxivity (r1 or r2) in units of mM⁻¹s⁻¹.

Assessment of in vivo Stability and Gadolinium Retention

Objective: To evaluate the dissociation of the gadolinium chelate and the potential for tissue deposition in a preclinical model.

Methodology:

  • A cohort of healthy rodents (e.g., rats) is administered a clinically relevant dose of the contrast agent via intravenous injection.

  • Urine and fecal samples are collected over a defined period (e.g., 7 days) to determine the excretion profile.

  • At the end of the study period, animals are euthanized, and key tissues (e.g., kidney, liver, bone, brain) are harvested.

  • The concentration of gadolinium in the excreta and tissue samples is quantified using inductively coupled plasma mass spectrometry (ICP-MS).

  • Lower levels of retained gadolinium in tissues are indicative of higher in vivo stability of the contrast agent.

Visualized Pathways and Workflows

GBCA_Classification cluster_structure Chemical Structure cluster_charge Ionic Charge GBCAs Gadolinium-Based Contrast Agents Linear Linear Agents GBCAs->Linear Macrocyclic Macrocyclic Agents GBCAs->Macrocyclic Ionic Ionic Linear->Ionic NonIonic Non-ionic Linear->NonIonic Gadobenate Gadobenate Linear->Gadobenate Macrocyclic->Ionic Macrocyclic->NonIonic Gadobutrol Gadobutrol Macrocyclic->Gadobutrol This compound This compound Macrocyclic->this compound Gadoterate Gadoterate Macrocyclic->Gadoterate

Caption: Classification of Gadolinium-Based Contrast Agents.

Experimental_Workflow start Contrast Agent Development in_vitro In Vitro Relaxivity Measurement start->in_vitro preclinical Preclinical Studies (Animal Models) in_vitro->preclinical stability In Vivo Stability & Retention Analysis preclinical->stability efficacy Contrast Enhancement Efficacy preclinical->efficacy clinical_trials Clinical Trials (Phase I-III) stability->clinical_trials efficacy->clinical_trials safety_monitoring Post-Marketing Surveillance clinical_trials->safety_monitoring

Caption: Workflow for MRI Contrast Agent Evaluation.

Toxicity_Pathway unstable_gbca Low Stability GBCA (e.g., some linear agents) transmetallation Transmetallation (Gd³⁺ Release) unstable_gbca->transmetallation free_gd Free Gd³⁺ Ion transmetallation->free_gd cellular_uptake Cellular Uptake free_gd->cellular_uptake tissue_deposition Tissue Deposition (Brain, Kidney, Bone) free_gd->tissue_deposition oxidative_stress Oxidative Stress & Inflammation cellular_uptake->oxidative_stress cell_death Neuronal Cell Death (Apoptosis) oxidative_stress->cell_death

Caption: Simplified Pathway of Gadolinium-Induced Toxicity.

References

A Comparative Analysis of Advanced MRI Contrast Agents and Traditional Diagnostic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on "Gadosircoclamide": Initial searches for "this compound" reveal its identity as a chemical compound (CAS# 1801159-68-1) available for research purposes only.[1][2] There is currently no publicly available data from clinical trials, comparative efficacy studies, or regulatory approvals for this agent. Consequently, a direct comparison as requested is not feasible.

To address the core of the inquiry—comparing a modern, high-performance contrast agent against traditional diagnostic methods—this guide will use Gadobutrol (B1674391) as a representative example of a new-generation, macrocyclic gadolinium-based contrast agent (GBCA). Gadobutrol is a well-documented agent with extensive clinical data, allowing for a robust and evidence-based comparison.[3][4][5]

This guide provides a detailed comparison of Gadobutrol-enhanced Magnetic Resonance Imaging (MRI) with traditional diagnostic techniques, including non-contrast MRI, Computed Tomography (CT), and Ultrasound. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data and experimental methodologies.

Overview of Diagnostic Modalities

Traditional Diagnostic Techniques encompass a range of established imaging methods:

  • Non-Contrast MRI: Provides excellent soft-tissue contrast without the use of external agents, relying on the intrinsic magnetic properties of tissues.

  • Computed Tomography (CT): Uses X-rays to create detailed cross-sectional images of the body. It is particularly effective for imaging bone, lungs, and for detecting acute bleeding. CT often employs iodinated contrast agents to enhance the visibility of blood vessels and organs.

  • Ultrasound (US): Utilizes high-frequency sound waves to visualize internal body structures in real-time. It is non-invasive, widely available, and does not use ionizing radiation, making it ideal for various applications, including obstetrics and imaging of superficial structures.

Gadobutrol-Enhanced MRI: Gadobutrol is a second-generation, macrocyclic, non-ionic GBCA. Its key features include a stable macrocyclic structure, which securely chelates the gadolinium ion, and a high concentration (1.0 M), which is double that of many other GBCAs. These characteristics contribute to its high relaxivity and excellent safety profile, placing it in the lowest risk category for nephrogenic systemic fibrosis (NSF). When administered intravenously, Gadobutrol distributes in the extracellular space and enhances the MRI signal in areas of abnormal vascularity or blood-brain barrier disruption by shortening the T1 relaxation time of adjacent water protons.

Quantitative Data Presentation

The following tables summarize the performance of Gadobutrol-enhanced MRI in comparison to other diagnostic techniques based on data from clinical studies.

Table 1: Physicochemical Properties of Gadobutrol vs. Other Macrocyclic GBCAs
PropertyGadobutrolGadoteridolGadoterate Meglumine
Structure Macrocyclic, Non-ionicMacrocyclic, Non-ionicMacrocyclic, Ionic
Concentration 1.0 M0.5 M0.5 M
T1 Relaxivity in Plasma (1.5T) 4.78 L/(mmol·s)3.80 L/(mmol·s)3.32 L/(mmol·s)
T1 Relaxivity in Plasma (3T) 4.97 L/(mmol·s)3.28 L/(mmol·s)3.00 L/(mmol·s)
Source

Higher T1 relaxivity generally leads to greater signal enhancement at an equivalent gadolinium dose.

Table 2: Diagnostic Performance in Central Nervous System (CNS) Lesion Detection
ParameterUnenhanced MRIGadobutrol-Enhanced MRI
Lesion Border Delineation (Superiority) -P < 0.0001
Lesion Internal Morphology (Superiority) -P < 0.0001
Sensitivity (Malignant Lesions) 51.3%71.2%
Specificity (Malignant Lesions) 93.7%94.0%
Diagnostic Accuracy (Malignant Lesions) 81.7%87.5%
Source
Table 3: Diagnostic Performance in Lower Extremity Tumor Angiography
ParameterCT Angiography (CTA)Gadobutrol-Enhanced MR Angiography (TWIST)
Mean Image Quality Score (4-point scale) 3.97 ± 0.163.88 ± 0.37
Mean Number of Feeding Arteries Identified 1.62 ± 1.522.08 ± 1.72
Arterio-Venous Fistulae (AVF) Detection Rate 28.0% (14/50)54.0% (27/50)
Statistical Significance (AVF Detection) -P < 0.001
Source
Table 4: Safety Profile - Incidence of Adverse Drug Reactions (ADRs)
Contrast AgentOverall ADR IncidencePatient PopulationSource
Gadobutrol 0.7%23,708 (Routine Use)
Gadobutrol 0.59%3,710 (Routine Use)
Gadobutrol 10.0%402 (Clinical Trial)
Gadoteridol 9.7%402 (Clinical Trial)

Note: ADR rates in routine clinical use are often lower than those reported in the controlled environment of clinical trials.

Experimental Protocols

Protocol 1: Efficacy and Safety of Gadobutrol in CNS Imaging (Phase III Trial)
  • Objective: To evaluate the efficacy and safety of Gadobutrol-enhanced MRI for the visualization and detection of CNS lesions compared to unenhanced imaging.

  • Study Design: International, multicenter, open-label, Phase III clinical trial.

  • Patient Population: 343 patients referred for contrast-enhanced MRI of the CNS with known or suspected lesions.

  • Methodology:

    • Unenhanced Imaging: Patients first underwent a standardized unenhanced MRI of the brain or spine.

    • Contrast Administration: Gadobutrol (1.0 M) was administered intravenously at a standard dose of 0.1 mmol/kg body weight.

    • Enhanced Imaging: Post-contrast T1-weighted sequences were acquired.

    • Image Evaluation: Three independent, blinded radiologists evaluated both the unenhanced and the combined unenhanced/gadobutrol-enhanced image sets.

  • Primary Endpoints:

    • Degree of lesion enhancement (4-point scale).

    • Lesion border delineation (4-point scale).

    • Lesion internal morphology (3-point scale).

    • Total number of lesions detected.

  • Results: Gadobutrol-enhanced images were demonstrated to be superior to unenhanced images for all primary efficacy variables (P < 0.0001).

Protocol 2: Comparison of Gadobutrol-MRA and CTA in Lower Extremity Tumors
  • Objective: To evaluate the diagnostic value of time-resolved MRA with Gadobutrol (TWIST sequence) for the preoperative evaluation of lower extremity tumors, using CTA as the reference.

  • Study Design: Prospective comparative study.

  • Patient Population: 50 consecutive patients with lower extremity tumors.

  • Methodology:

    • Imaging: All patients underwent both Gadobutrol-enhanced MRA and CTA.

    • Gadobutrol-MRA: A time-resolved MRA sequence (TWIST) was performed at 3T following the administration of Gadobutrol.

    • CTA: Standard CTA protocols were used with an iodinated contrast agent.

    • Image Evaluation: Two radiologists independently assessed image quality (4-point scale), degree of arterial stenosis, number of feeding arteries, and the presence of arterio-venous fistulae.

  • Primary Endpoints:

    • Image quality comparison.

    • Agreement in assessing arterial stenosis.

    • Comparison of the number of feeding arteries and AVFs identified.

  • Results: Gadobutrol-MRA was comparable to CTA in image quality and assessment of stenosis, but was superior in identifying the mean number of feeding arteries and detecting arterio-venous fistulae.

Mandatory Visualizations

Mechanism of Action and Experimental Workflow Diagrams

GBCAs_Mechanism_of_Action Mechanism of Action of Gadolinium-Based Contrast Agents (GBCAs) cluster_0 Administration & Distribution cluster_1 Magnetic Resonance Imaging (MRI) IV_Admin Intravenous (IV) Administration of GBCA Bloodstream Distribution in Bloodstream IV_Admin->Bloodstream Extracellular Accumulation in Extracellular Space Bloodstream->Extracellular No BBB Crossing (in healthy tissue) T1_Shortening Shortened T1 Relaxation Time Extracellular->T1_Shortening Paramagnetic Effect of Gd³⁺ Protons Water Protons (H+) in Tissue Protons->T1_Shortening Signal Increased Signal Intensity (T1-weighted image) T1_Shortening->Signal Image_Contrast Enhanced Image Contrast (Lesion Visualization) Signal->Image_Contrast

Caption: Mechanism of Action of Gadolinium-Based Contrast Agents (GBCAs).

MRI_Workflow Typical Workflow for a Contrast-Enhanced MRI Study Patient_Prep Patient Preparation (Screening, IV Line) Pre_Contrast Acquisition of Pre-Contrast Sequences (e.g., T1w, T2w, DWI) Patient_Prep->Pre_Contrast Contrast_Admin IV Administration of Gadobutrol (0.1 mmol/kg) Pre_Contrast->Contrast_Admin Post_Contrast Acquisition of Post-Contrast Sequences (e.g., T1w Fat-Sat) Contrast_Admin->Post_Contrast Image_Analysis Image Review & Analysis (Blinded Readers) Post_Contrast->Image_Analysis Diagnosis Final Diagnosis & Reporting Image_Analysis->Diagnosis

Caption: Typical Workflow for a Contrast-Enhanced MRI Study.

References

A Comparative Analysis of Gadoversetamide and Gadobutrol for Magnetic Resonance Imaging

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Gadosircoclamide: Initial literature and database searches did not yield any information on a compound named "this compound." This suggests that it may be an investigational compound not yet widely documented, a developmental code name, or a potential misnomer. To provide a valuable comparative guide as requested, this report will focus on a detailed comparison between Gadoversetamide and a well-established, structurally distinct gadolinium-based contrast agent (GBCA), Gadobutrol (B1674391) . This comparison will highlight key differences between linear and macrocyclic GBCAs, a critical consideration in research and clinical applications.

Gadoversetamide (marketed as OptiMARK) is a linear, non-ionic gadolinium-based contrast agent.[1][2] In contrast, Gadobutrol (marketed as Gadavist or Gadovist) is a macrocyclic, non-ionic GBCA.[3][4] The fundamental difference in their molecular structure—a linear open chain versus a pre-organized macrocyclic cage for the gadolinium ion—profoundly influences their stability, relaxivity, and safety profiles. This guide provides a comprehensive comparison of these two agents, supported by experimental data and protocols.

Mechanism of Action

Gadolinium-based contrast agents function by shortening the T1 relaxation time of water protons in their vicinity.[5] The gadolinium ion (Gd³⁺) is highly paramagnetic due to its seven unpaired electrons.[5] When placed in a strong magnetic field, as in an MRI scanner, the Gd³⁺ ion creates a fluctuating local magnetic field. This field enhances the rate at which nearby water protons return to their equilibrium state after being excited by radiofrequency pulses. This process, known as T1 relaxation, leads to a brighter signal on T1-weighted images, thereby improving the contrast between different tissues.[5] Both Gadoversetamide and Gadobutrol operate on this principle. After intravenous administration, they distribute into the extracellular fluid space, highlighting areas of abnormal vascularity or blood-brain barrier disruption.[5][6]

General Mechanism of Action for GBCAs cluster_mri MRI Environment cluster_body Biological System Static_Magnetic_Field Strong Static Magnetic Field (B0) Water_Protons Water Protons in Tissue Static_Magnetic_Field->Water_Protons aligns RF_Pulse Radiofrequency (RF) Pulse RF_Pulse->Water_Protons excites Signal_Detection Signal Detection Water_Protons->Signal_Detection emit signal during relaxation GBCA Gadolinium-Based Contrast Agent (GBCA) GBCA->Signal_Detection enhances signal by shortening T1 GBCA->Water_Protons interacts with

Fig. 1: General mechanism of action for gadolinium-based contrast agents.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters of Gadoversetamide and Gadobutrol.

Table 1: General and Physicochemical Properties

PropertyGadoversetamide (OptiMARK)Gadobutrol (Gadavist)
Chemical Structure Linear Chelate[1]Macrocyclic Chelate[7]
Ionic Character Non-ionic[1]Non-ionic[7]
Molecular Formula C₂₀H₃₄GdN₅O₁₀[8]C₁₈H₃₁GdN₄O₉[3]
Molecular Weight 664.79 g/mol [2]604.71 g/mol [3]
Concentration 0.5 mmol/mL[1]1.0 mmol/mL[7]

Table 2: Relaxivity Data (r1 and r2) in L·mmol⁻¹·s⁻¹

ParameterGadoversetamideGadobutrol
r1 in Human Plasma (1.5 T) 4.4 - 5.0[1]4.7 ± 0.2[9]
r1 in Human Plasma (3.0 T) Not widely reported3.6 ± 0.2[9]
r2 in Human Plasma (1.5 T) Not widely reported6.8 ± 0.2[9]
r2 in Human Plasma (3.0 T) Not widely reported6.3 ± 0.3[9]

Note: Relaxivity values can vary based on the experimental medium (e.g., plasma, whole blood, water) and temperature.

Table 3: Pharmacokinetic Parameters

ParameterGadoversetamideGadobutrol
Elimination Half-life ~103.6 minutes (1.7 hours)[6][10]~1.8 hours[7][11]
Volume of Distribution (Vd) 162 ± 25 mL/kg[10][12]~0.18 L/kg (in adults)[13]
Plasma Protein Binding Negligible (in vitro)[10][12]Negligible[7][11]
Excretion >95% renal (unchanged) within 24h[10][12]>90% renal (unchanged) within 12h[7][13]
Metabolism Not metabolized[10][12]Not metabolized[7][13]

Table 4: Stability Constants

ParameterGadoversetamideGadobutrol
Thermodynamic Stability (log Ktherm) 16.6[14]21.8[14][15]
Conditional Stability (log Kcond at pH 7.4) 15.0[14]Not available
Kinetic Stability (Dissociation t½) 35 seconds (in 0.1 M HCl)[14]24 hours (in 0.1 M HCl)[14]

Structural Differences and Stability

The most significant difference between Gadoversetamide and Gadobutrol lies in their chelate structure. Gadoversetamide has a linear, flexible structure, while Gadobutrol features a rigid, pre-organized macrocyclic cavity that encapsulates the Gd³⁺ ion. This structural difference directly impacts their stability.

Macrocyclic agents like Gadobutrol exhibit significantly higher thermodynamic and kinetic stability compared to linear agents like Gadoversetamide.[14] The high kinetic stability of Gadobutrol means it has a much slower rate of dissociation, reducing the potential for the release of toxic free Gd³⁺ ions in the body.[14] This is a critical factor in the safety profile of GBCAs, particularly concerning the risk of Nephrogenic Systemic Fibrosis (NSF) in patients with renal impairment.[7]

Structural Comparison of GBCA Chelates cluster_linear Gadoversetamide (Linear) cluster_macrocyclic Gadobutrol (Macrocyclic) Linear_Structure Flexible, open-chain ligand Gd_Linear Gd³⁺ Linear_Structure->Gd_Linear wraps around Macro_Structure Rigid, pre-organized cage ligand Low_Stability Lower Kinetic Stability (Faster Dissociation) Gd_Linear->Low_Stability Gd_Macro Gd³⁺ Macro_Structure->Gd_Macro encapsulates High_Stability Higher Kinetic Stability (Slower Dissociation) Gd_Macro->High_Stability Experimental Workflow for Relaxivity Measurement Start Start Sample_Prep Prepare CA dilutions (e.g., 0.05-1.0 mM) Start->Sample_Prep Phantom_Setup Place samples in phantom at 37°C Sample_Prep->Phantom_Setup MRI_Acquisition MRI Data Acquisition Phantom_Setup->MRI_Acquisition T1_Measurement Inversion Recovery Sequence (variable TI) MRI_Acquisition->T1_Measurement T2_Measurement Multi-Echo Spin-Echo Sequence (variable TE) MRI_Acquisition->T2_Measurement Data_Analysis Data Analysis T1_Measurement->Data_Analysis T2_Measurement->Data_Analysis Calculate_T1_T2 Calculate T1 and T2 times from signal intensity curves Data_Analysis->Calculate_T1_T2 Calculate_Rates Calculate Relaxation Rates (R1 = 1/T1, R2 = 1/T2) Calculate_T1_T2->Calculate_Rates Plot_Data Plot R1 and R2 vs. Concentration Calculate_Rates->Plot_Data Determine_Relaxivity Determine r1 and r2 (slope of the line) Plot_Data->Determine_Relaxivity End End Determine_Relaxivity->End

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.